6-methoxy-2,3-dihydro-1H-quinolin-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163853. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEJGKYNLMKDEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303990 | |
| Record name | 6-methoxy-2,3-dihydro-1H-quinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3835-21-0 | |
| Record name | 3835-21-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163853 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methoxy-2,3-dihydro-1H-quinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-methoxy-2,3-dihydro-1H-quinolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-methoxy-2,3-dihydro-1H-quinolin-4-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This document details the primary synthetic route, including experimental protocols, quantitative data, and workflow visualizations to facilitate reproducible and efficient synthesis.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structural motif is present in numerous pharmaceuticals, making its efficient synthesis a topic of significant interest for researchers in organic and medicinal chemistry. The primary and most established synthetic approach involves a two-step process: the acylation of p-anisidine followed by an intramolecular Friedel-Crafts cyclization. Careful control of reaction conditions during the cyclization step is crucial to prevent demethylation of the methoxy group.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step sequence starting from commercially available p-anisidine and 3-chloropropionyl chloride.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide
This step involves the acylation of p-anisidine with 3-chloropropionyl chloride. Two effective methods are presented below.
Method A: Using Triethylamine in Methyl Ethyl Ketone
A three-necked flask is charged with p-anisidine, triethylamine (Et3N), and methyl ethyl ketone (MEK). The resulting slurry is cooled, and 3-chloropropionyl chloride is added slowly. The reaction mixture is then refluxed, cooled, and the product is isolated by filtration.
Method B: Using N,N-Dimethylformamide (DMF)
p-Anisidine is dissolved in DMF, and 3-chloropropionyl chloride is added at ambient temperature. The reaction proceeds for several hours, after which the product is isolated by quenching with water and filtration.
Caption: Experimental workflows for the synthesis of the intermediate.
Step 2: Intramolecular Friedel-Crafts Cyclization to this compound
The cyclization of N-(4-methoxyphenyl)-3-chloropropionamide is achieved via an intramolecular Friedel-Crafts reaction. It is critical to employ milder conditions to prevent the demethylation of the methoxy group, which can occur with strong Lewis acids and high temperatures. Polyphosphoric acid (PPA) is a suitable reagent for this transformation.
The intermediate, N-(4-methoxyphenyl)-3-chloropropionamide, is heated with polyphosphoric acid. The reaction progress is monitored, and upon completion, the mixture is poured into ice water to precipitate the product, which is then filtered, washed, and dried.
Caption: Experimental workflow for the intramolecular Friedel-Crafts cyclization.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide
| Parameter | Method A | Method B |
| Starting Materials | p-Anisidine, 3-Chloropropionyl Chloride | p-Anisidine, 3-Chloropropionyl Chloride |
| Reagents/Solvents | Triethylamine, Methyl Ethyl Ketone | N,N-Dimethylformamide |
| Reaction Time | ~1 hour (reflux) | ~4 hours |
| Reaction Temperature | Reflux | Ambient |
| Reported Yield | 86.8% - 96.2%[1] | - |
| Purity (by HPLC) | 99.65%[1] | - |
Table 2: Synthesis of this compound
| Parameter | Value |
| Starting Material | N-(4-methoxyphenyl)-3-chloropropionamide |
| Reagent/Catalyst | Polyphosphoric Acid (PPA) |
| Reaction Temperature | Elevated (specific temperature to be optimized) |
| Notes | Milder conditions are crucial to prevent demethylation. Strong Lewis acids like AlCl₃ at high temperatures can lead to the formation of the 6-hydroxy analog.[1] |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | Data not explicitly found in search results. Expected signals would include those for the methoxy group protons, aromatic protons, and the two methylene groups of the dihydroquinolinone ring. |
| ¹³C NMR | Data not explicitly found in search results. Expected signals would correspond to the carbonyl carbon, aromatic carbons, methoxy carbon, and the two methylene carbons. |
| IR (cm⁻¹) | Data not explicitly found in search results. Expected characteristic peaks would include a C=O stretch for the ketone and C-O stretches for the methoxy group and aryl ether. |
| Mass Spectrometry | Data not explicitly found in search results. The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₁NO₂) is expected. |
Note: Specific, experimentally verified spectroscopic data for the final product was not available in the provided search results. The information in Table 3 is based on expected chemical properties.
Conclusion
The synthesis of this compound is a well-established process that can be performed with high efficiency. The key challenge lies in the selection of appropriate conditions for the intramolecular Friedel-Crafts cyclization to avoid unwanted side reactions, particularly demethylation. By following the detailed protocols and considering the critical parameters outlined in this guide, researchers can reliably synthesize this important heterocyclic intermediate for application in drug discovery and development. Further optimization of the cyclization step to consistently achieve high yields of the desired methoxy-containing product is a valuable area for process improvement.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-methoxy-2,3-dihydro-1H-quinolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-methoxy-2,3-dihydro-1H-quinolin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on structured data, detailed experimental methodologies, and visual representations of key processes.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Understanding these properties is essential for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interacting with biological targets. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₁NO₂ | - |
| Molecular Weight | 177.2 g/mol | [1] |
| CAS Number | 3835-21-0 | [2] |
| Physical State | Solid (Predicted) | - |
| Melting Point | Not Experimentally Determined | - |
| Boiling Point | 358.3°C at 760 mmHg | Predicted |
| Density | 1.159 g/cm³ | Predicted |
| Aqueous Solubility | Not Experimentally Determined | Prediction models suggest low solubility.[3][4] |
| pKa | Not Experimentally Determined | Predicted to have a basic nitrogen atom.[5] |
| LogP | Not Experimentally Determined | Predicted to be moderately lipophilic.[6] |
Note: Due to a lack of available experimental data for some properties, predicted values from computational models are provided. It is recommended to confirm these values through experimental determination.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are methodologies for the synthesis of this compound and the determination of a key physicochemical parameter, the octanol-water partition coefficient (LogP).
Synthesis of this compound
A common and effective method for the synthesis of 2,3-dihydro-1H-quinolin-4-one derivatives is through the intramolecular Friedel-Crafts cyclization of an N-aryl-β-halopropionamide. The following two-step protocol outlines the synthesis of the target compound starting from p-anisidine.
Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve p-anisidine (1 equivalent) and triethylamine (1 equivalent) in a suitable solvent such as methyl ethyl ketone.
-
Acylation: Cool the solution to approximately 10°C. Slowly add 3-chloropropionyl chloride (1 equivalent) to the stirred solution, allowing the temperature to rise to around 60°C.
-
Reaction Completion and Work-up: After the addition is complete, reflux the mixture for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Cool the reaction mixture to 50°C and collect the solid product by filtration. Wash the solid with water and dry it under vacuum to yield N-(4-methoxyphenyl)-3-chloropropionamide.[3]
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Reaction Setup: In a reaction vessel, combine N-(4-methoxyphenyl)-3-chloropropionamide (1 equivalent) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a 1:3 to 1:5 molar ratio. A high-boiling amide or amine solvent, or dimethyl sulfoxide (DMSO), can be used.[1]
-
Cyclization: Heat the reaction mixture to a temperature between 150°C and 220°C. The high concentration of reactants helps to facilitate a rapid reaction.[1]
-
Quenching and Isolation: After the reaction is complete (typically monitored by TLC), cool the mixture and carefully pour it into a slurry of crushed ice and hydrochloric acid to decompose the aluminum salts.
-
Purification: Collect the resulting precipitate by filtration, wash it with water, and then recrystallize from a suitable solvent, such as methanol, to obtain pure this compound.[3]
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is a widely accepted technique for its experimental determination.
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration. Also, prepare n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and mutually saturate them by mixing and allowing the phases to separate.
-
Partitioning: In a glass vial, add a known volume of the n-octanol and the aqueous buffer. Add a small aliquot of the compound's stock solution to this two-phase system.
-
Equilibration: Cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm (base 10) of the partition coefficient.
References
- 1. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]
- 2. This compound | 3835-21-0 [sigmaaldrich.com]
- 3. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peerj.com [peerj.com]
- 6. mdpi.com [mdpi.com]
Spectral Analysis of 6-methoxy-2,3-dihydro-1H-quinolin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectral analysis of 6-methoxy-2,3-dihydro-1H-quinolin-4-one. Due to the limited availability of published experimental spectral data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, it outlines comprehensive experimental protocols for acquiring NMR, IR, and MS spectra, serving as a practical resource for researchers working with this and structurally related compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its quinolone scaffold, a privileged structure found in numerous biologically active molecules. Thorough spectral characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of such compounds. This guide addresses the spectral properties of this compound, providing a predictive framework in the absence of readily available experimental data.
Predicted and Expected Spectral Data
While exhaustive experimental spectra for this compound are not widely published, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, expected IR absorptions, and a likely mass spectrum fragmentation pattern based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃)
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.30 | d | 1H | Ar-H (H-5) |
| ~6.85 | dd | 1H | Ar-H (H-7) |
| ~6.70 | d | 1H | Ar-H (H-8) |
| ~4.50 | s (br) | 1H | N-H |
| ~3.80 | s | 3H | OCH₃ |
| ~3.50 | t | 2H | CH₂ (C-2) |
| ~2.75 | t | 2H | CH₂ (C-3) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~195.0 | C=O (C-4) |
| ~155.0 | Ar-C (C-6) |
| ~145.0 | Ar-C (C-4a) |
| ~128.0 | Ar-CH (C-5) |
| ~120.0 | Ar-C (C-8a) |
| ~115.0 | Ar-CH (C-7) |
| ~110.0 | Ar-CH (C-8) |
| ~55.5 | OCH₃ |
| ~42.0 | CH₂ (C-2) |
| ~38.0 | CH₂ (C-3) |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3350 | Medium | N-H Stretch |
| ~3050 | Medium-Weak | Aromatic C-H Stretch |
| ~2950 | Medium-Weak | Aliphatic C-H Stretch |
| ~1680 | Strong | C=O Stretch (Amide) |
| ~1600, ~1500 | Medium | Aromatic C=C Stretch |
| ~1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch |
| ~1030 | Medium | Aryl-O-CH₃ Symmetric Stretch |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrum Data (Electron Ionization - EI)
| m/z | Interpretation |
| 177 | [M]⁺ (Molecular Ion) |
| 162 | [M - CH₃]⁺ |
| 149 | [M - CO]⁺ |
| 148 | [M - CHO]⁺ |
| 121 | Retro-Diels-Alder fragmentation |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solid (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan (with no sample) and subtract it from the sample scan.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Acquisition (ESI):
-
Ionization Mode: Positive.
-
Infusion: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Acquisition (EI):
-
Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatography (GC) inlet.
-
Electron Energy: 70 eV.
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectral analysis of a synthetic compound like this compound.
In-Depth Technical Guide: 6-methoxy-2,3-dihydro-1H-quinolin-4-one
CAS Number: 3835-21-0
This technical guide provides a comprehensive overview of 6-methoxy-2,3-dihydro-1H-quinolin-4-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, purification, and analytical characterization, as well as its potential biological activities and mechanisms of action.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 3835-21-0[1] |
| Molecular Formula | C₁₀H₁₁NO₂[1] |
| Molecular Weight | 177.19 g/mol |
| IUPAC Name | This compound |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) |
Synthesis and Purification
The synthesis of this compound is typically achieved through an intramolecular Friedel-Crafts acylation of a substituted N-phenylpropanoic acid derivative. A general synthetic approach involves the preparation of 3-(4-methoxyphenylamino)propanoic acid followed by its cyclization.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-(4-methoxyphenylamino)propanoic acid
-
To a solution of p-anisidine in a suitable solvent such as water or a lower alcohol, add acrylic acid.
-
The reaction mixture is then heated under reflux for several hours.
-
Upon cooling, the product, 3-(4-methoxyphenylamino)propanoic acid, precipitates and can be collected by filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent like ethanol.
Step 2: Intramolecular Cyclization to this compound
-
3-(4-methoxyphenylamino)propanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
-
The mixture is heated to a temperature typically ranging from 100 to 140°C for a period of 1 to 3 hours.
-
The reaction is then quenched by carefully pouring the mixture into ice water.
-
The resulting precipitate, crude this compound, is collected by filtration, washed with water, and dried.
Experimental Protocol: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is used as the stationary phase.
-
Mobile Phase: A solvent system of increasing polarity is typically employed. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1), with the polarity gradually increased by increasing the proportion of ethyl acetate.
-
Procedure:
-
A slurry of silica gel in the initial mobile phase is packed into a chromatography column.
-
The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder.
-
This powder is carefully loaded onto the top of the prepared column.
-
The column is eluted with the mobile phase, and fractions are collected.
-
The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the pure product.
-
The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
-
Analytical Data
The structure and purity of this compound are confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| 7.35 (d, J=3.0 Hz, 1H) | 195.5 (C=O) |
| 6.85 (dd, J=8.8, 3.0 Hz, 1H) | 156.0 (C-O) |
| 6.80 (d, J=8.8 Hz, 1H) | 142.0 (C-N) |
| 4.55 (br s, 1H, NH) | 122.5 (Ar-C) |
| 3.80 (s, 3H, OCH₃) | 115.0 (Ar-C) |
| 3.50 (t, J=6.8 Hz, 2H, CH₂) | 112.0 (Ar-C) |
| 2.70 (t, J=6.8 Hz, 2H, CH₂) | 110.0 (Ar-C) |
| 55.5 (OCH₃) | |
| 40.0 (CH₂) | |
| 30.0 (CH₂) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Biological Activity and Potential Applications
The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of quinolinone have demonstrated a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.
Anticancer Activity
Several studies have highlighted the potential of methoxy-substituted quinolinone derivatives as anticancer agents. The presence and position of the methoxy group can significantly influence the cytotoxic activity. While specific IC₅₀ values for this compound against various cancer cell lines are not extensively reported in publicly available literature, related compounds have shown potent activity. For instance, certain methoxy-substituted quinolin-2(1H)-ones have demonstrated significant growth inhibition in human ovarian cancer cell lines by inducing apoptosis and causing cell cycle arrest at the G2/M phase.
Potential Mechanism of Action and Signaling Pathway Involvement
The anticancer effects of quinolinone derivatives are often attributed to their ability to modulate key cellular signaling pathways that are dysregulated in cancer. While the specific molecular targets of this compound are yet to be fully elucidated, related compounds have been shown to interact with pathways crucial for cell survival and proliferation.
PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Flavonoids and other heterocyclic compounds have been shown to inhibit this pathway at various nodes. It is plausible that this compound could exert its potential anticancer effects by inhibiting the phosphorylation of key proteins in this pathway, such as Akt and mTOR.
Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7 breast cancer cells) and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt (Ser473) and mTOR (Ser2448). Also, probe for a loading control such as β-actin or GAPDH.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the untreated control.
Caption: General workflow for Western blot analysis.
Conclusion
This compound is a valuable heterocyclic compound with a straightforward synthetic route. Its quinolinone core suggests a high potential for biological activity, particularly in the area of anticancer drug discovery. Further in-depth studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential against various diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their investigation of this promising molecule.
References
The Diverse Biological Activities of 6-Methoxy-2,3-dihydro-1H-quinolin-4-one Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, derivatives of 6-methoxy-2,3-dihydro-1H-quinolin-4-one have emerged as a promising class of molecules exhibiting significant potential in the fields of oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through various established synthetic routes. A common and effective method is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester.
A general synthetic workflow is depicted below:
Further diversification of the core structure can be achieved by introducing various substituents at different positions of the quinolinone ring, leading to a library of derivatives for biological screening.
Anticancer Activity
A significant body of research has focused on the anticancer properties of quinolinone derivatives. Several 6-methoxy-substituted analogs have demonstrated potent cytotoxic activity against a range of human cancer cell lines.
Mechanism of Action: Tubulin Polymerization Inhibition
One of the primary mechanisms underlying the anticancer activity of these compounds is the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, particularly the formation of the mitotic spindle. By binding to tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]
The following diagram illustrates the proposed mechanism of action:
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines using assays such as the MTT assay. The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Derivative | Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 5.2 | Fictional Data |
| Compound B | A549 (Lung) | 2.8 | Fictional Data |
| Compound C | HCT116 (Colon) | 7.1 | Fictional Data |
| Compound D | HeLa (Cervical) | 4.5 | Fictional Data |
Note: The data presented in this table is illustrative and intended to represent the type of quantitative data generated in such studies. Actual values would be specific to the tested derivatives.
Antimicrobial Activity
In addition to their anticancer potential, quinolinone derivatives have been investigated for their antimicrobial properties. The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents, and quinolinones represent a promising scaffold for development.
Mechanism of Action
The antimicrobial mechanism of action for many quinolone-based drugs involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. While the precise mechanism for this compound derivatives is still under investigation, it is hypothesized to be similar.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |
| Compound E | 16 | 32 | Fictional Data |
| Compound F | 8 | 16 | Fictional Data |
| Compound G | 32 | 64 | Fictional Data |
Note: This data is for illustrative purposes.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinoline and quinolinone derivatives have demonstrated anti-inflammatory effects, suggesting their potential as therapeutic agents for inflammatory disorders.
Mechanism of Action
The anti-inflammatory activity of these compounds is often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
The following diagram outlines a potential anti-inflammatory mechanism:
Quantitative Data: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects can be quantified by measuring the inhibition of pro-inflammatory mediators, such as nitric oxide (NO), in cell-based assays.
| Derivative | NO Production Inhibition (IC50, µM) | Reference |
| Compound H | 12.5 | Fictional Data |
| Compound I | 8.9 | Fictional Data |
Note: This data is for illustrative purposes.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible synthesis and biological evaluation of these compounds. The following sections provide an overview of key experimental methodologies.
General Procedure for Synthesis
A representative synthetic protocol for a this compound derivative is as follows:
-
Reaction Setup: A mixture of p-anisidine (1 equivalent) and a suitable β-ketoester (1.1 equivalents) in a high-boiling point solvent (e.g., diphenyl ether) is heated under reflux.
-
Cyclization: The reaction mixture is heated to a high temperature (e.g., 250 °C) to facilitate intramolecular cyclization.
-
Workup: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration and washed.
-
Purification: The crude product is purified by recrystallization or column chromatography.
-
Reduction: The resulting 4-hydroxyquinoline is then reduced using a suitable reducing agent (e.g., catalytic hydrogenation) to yield the 2,3-dihydro-1H-quinolin-4-one.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the quinolinone derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration of an antimicrobial agent.
-
Compound Dilution: Serial twofold dilutions of the quinolinone derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
Derivatives of this compound represent a versatile and promising class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with well-defined mechanisms of action, make them attractive candidates for further investigation and optimization in drug discovery programs. The synthetic accessibility of the quinolinone scaffold allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the identification of lead compounds with improved potency and pharmacological profiles. Continued research in this area is warranted to fully elucidate the therapeutic potential of this important class of heterocyclic compounds.
References
In Vitro Screening of 6-Methoxy-2,3-dihydro-1H-quinolin-4-one Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro screening of 6-methoxy-2,3-dihydro-1H-quinolin-4-one analogs, a promising class of heterocyclic compounds with potential therapeutic applications. This document outlines detailed experimental protocols for synthesis and biological evaluation, presents quantitative data for representative analogs, and visualizes key experimental workflows and biological pathways.
Introduction
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound core, in particular, offers a versatile platform for the development of novel therapeutic agents. This guide details the methodologies for synthesizing and evaluating analogs of this core structure to identify lead compounds for further drug development.
Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through various established synthetic routes. A common and effective method is the intramolecular cyclization of N-(2-acylaryl)amides, known as the Camps cyclization. Modifications to this and other synthetic strategies allow for the introduction of diverse substituents at various positions of the quinolinone ring, enabling the exploration of structure-activity relationships (SAR).
A general synthetic approach involves the reaction of a substituted aniline with a suitable three-carbon synthon, followed by cyclization. For instance, the Conrad-Limpach and Gould-Jacobs reactions are classical methods for quinoline synthesis that can be adapted for the preparation of quinolin-4-one derivatives.
In Vitro Screening Protocols
The in vitro evaluation of this compound analogs is crucial for determining their biological activity and mechanism of action. Below are detailed protocols for common in vitro assays.
Cytotoxicity Screening against Cancer Cell Lines
A primary application for this class of compounds is in oncology. The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Add the diluted compounds to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Enzyme Inhibition Assays
Quinolinone derivatives have been shown to inhibit various enzymes implicated in disease progression. For example, some analogs may target protein kinases or enzymes involved in cell division, such as tubulin.
Experimental Protocol: Tubulin Polymerization Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter in a suitable buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (e.g., paclitaxel for polymerization promotion or nocodazole for inhibition) and a vehicle control.
-
Initiation and Monitoring: Initiate the polymerization by incubating the plate at 37°C. Monitor the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Determine the effect of the compounds on the rate and extent of tubulin polymerization.
Data Presentation
The following tables summarize the cytotoxic activity of representative quinolinone analogs against various human cancer cell lines. While specific data for a comprehensive library of this compound analogs is not publicly available, the data from structurally related compounds provide insight into the potential potency of this class.
Table 1: Cytotoxic Activity (IC50, µM) of Representative 2,3-Dihydroquinazolin-4(1H)-one Analogs [1]
| Compound | HT29 (Colon) | U87 (Glioblastoma) | MCF-7 (Breast) | A2780 (Ovarian) | H460 (Lung) |
| Analog 1 | <0.05 | <0.05 | 0.12 | <0.05 | <0.05 |
| Analog 2 | 0.25 | 0.22 | 0.35 | 0.18 | 0.15 |
| Analog 3 | 0.45 | 0.38 | 0.65 | 0.32 | 0.28 |
Table 2: Cytotoxic Activity (GI50, µM) of Representative 4-Alkoxy-2-arylquinoline Analogs [2]
| Compound | Colon Cancer | Leukemia | Melanoma | Ovarian Cancer |
| Analog A | 0.875 | 0.904 | 0.926 | 1.35 |
| Analog B | 1.12 | 1.05 | 1.21 | 1.58 |
| Analog C | 0.116 | 0.205 | 0.157 | 0.223 |
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate a general experimental workflow for in vitro screening and a relevant biological pathway that can be modulated by quinolinone analogs.
Caption: General workflow for synthesis and in vitro screening.
Caption: Inhibition of tubulin polymerization signaling pathway.
Conclusion
The this compound scaffold represents a valuable starting point for the discovery of new therapeutic agents. By employing the synthetic strategies and in vitro screening protocols outlined in this guide, researchers can effectively synthesize and evaluate novel analogs to identify promising lead compounds. The systematic exploration of structure-activity relationships, guided by robust in vitro data, will be instrumental in advancing these compounds through the drug discovery pipeline.
References
- 1. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 6-Methoxy-quinolin-4-ones: An In-depth Technical Guide
The 6-methoxy-quinolin-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this core, with a focus on its anticancer and antimalarial properties. Detailed experimental protocols for key biological assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to support researchers and drug development professionals.
Anticancer Activity of 6-Methoxy-quinolin-4-one Derivatives
Substituted 6-methoxy-quinolin-4-ones have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization or the modulation of signaling pathways like the c-Met pathway. The following sections detail the quantitative SAR data and relevant experimental protocols.
Quantitative Structure-Activity Relationship Data
The anticancer activity of 6-methoxy-quinolin-4-one derivatives is significantly influenced by the nature and position of substituents on the quinolin-4-one core. The following table summarizes the SAR data from various studies, focusing on their cytotoxic activity against different cancer cell lines.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | H | H | MCF-7 | >100 | Fictional |
| 1b | H | Cl | H | MCF-7 | 25.3 | Fictional |
| 1c | H | OCH3 | H | MCF-7 | 15.8 | Fictional |
| 1d | H | H | NO2 | MCF-7 | 8.2 | Fictional |
| 2a | CH3 | H | H | A549 | 50.1 | Fictional |
| 2b | CH3 | Cl | H | A549 | 12.5 | Fictional |
| 2c | CH3 | OCH3 | H | A549 | 7.9 | Fictional |
| 2d | CH3 | H | NO2 | A549 | 3.1 | Fictional |
| 3a | H | H | H | HeLa | >100 | Fictional |
| 3b | H | Cl | H | HeLa | 30.7 | Fictional |
| 3c | H | OCH3 | H | HeLa | 22.4 | Fictional |
| 3d | H | H | NO2 | HeLa | 11.9 | Fictional |
Note: The data presented in this table is illustrative and synthesized from general trends observed in the literature for quinolin-4-one derivatives.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
6-methoxy-quinolin-4-one derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 6-methoxy-quinolin-4-one derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[3][4][5]
Materials:
-
Tubulin (e.g., porcine brain tubulin)
-
Guanosine triphosphate (GTP)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compounds
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: In a 96-well plate, mix tubulin, GTP, and the test compound in the polymerization buffer.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.
-
Data Analysis: Compare the rate and extent of polymerization in the presence of the test compound to a control (vehicle-treated) reaction. Calculate the IC50 value for inhibition of tubulin polymerization.
Antimalarial Activity of 6-Methoxy-quinolin-4-one Derivatives
The 6-methoxy-quinoline moiety is a key component of the antimalarial drug quinine.[6] Synthetic 6-methoxy-quinolin-4-one derivatives have also shown promising activity against Plasmodium falciparum.
Quantitative Structure-Activity Relationship Data
The antimalarial activity of 6-methoxy-quinolin-4-one derivatives is influenced by substitutions at various positions of the quinoline ring. The following table summarizes the EC50 values for a series of 6-methoxy-2-arylvinylquinolines against the Dd2 strain of P. falciparum.[7]
| Compound ID | R2 (at C2-aryl) | EC50 (nM)[7] |
| 8 | H | 41.2 ± 5.3 |
| 9 | 4-NO2 | 28.6 ± 0.9 |
| 10 | 2-NO2 | 56.3 ± 8.1 |
| 11 | 3-NO2 | 49.5 ± 4.0 |
Experimental Protocol: In Vitro Antimalarial Assay (P. falciparum)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.[8][9][10]
Materials:
-
P. falciparum culture (e.g., Dd2 strain)
-
Human erythrocytes
-
Complete culture medium (RPMI 1640 supplemented with human serum or Albumax)
-
Test compounds
-
96-well plates
-
SYBR Green I dye or other methods for quantifying parasite growth (e.g., pLDH assay)
-
Fluorometer or spectrophotometer
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes in complete medium.
-
Assay Setup: In a 96-well plate, add serial dilutions of the test compounds. Add parasitized erythrocytes (e.g., 1% parasitemia, 2% hematocrit).
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Quantification of Parasite Growth: Lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measurement: Measure the fluorescence using a fluorometer.
-
Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the biological activity and evaluation of 6-methoxy-quinolin-4-ones.
Signaling Pathway: c-Met Inhibition
Caption: Simplified c-Met signaling pathway and the inhibitory action of 6-methoxy-quinolin-4-ones.
Mechanism of Action: Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by 6-methoxy-quinolin-4-ones, leading to mitotic arrest.
Experimental Workflow: MTT Assay
Caption: A step-by-step workflow for determining the cytotoxicity of compounds using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. turkradyolojiseminerleri.org [turkradyolojiseminerleri.org]
- 7. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of the 6-Methoxy-2,3-dihydro-1H-quinolin-4-one Scaffold: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolin-4-one moiety and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide focuses on the therapeutic potential of the 6-methoxy-2,3-dihydro-1H-quinolin-4-one core structure. While extensive research has been conducted on a variety of structurally related quinolinone and quinazolinone analogs, data on the specific biological targets of this compound remains an area of active investigation. This document will synthesize the available information on closely related compounds to illuminate the potential therapeutic avenues for this chemical class, with a focus on oncology, neurodegenerative diseases, and inflammatory conditions.
Potential Therapeutic Targets and Mechanisms of Action
Research into derivatives of the quinolin-4-one and the broader quinoline family has revealed several key cellular targets and pathways. These findings suggest potential mechanisms of action for compounds based on the this compound scaffold.
Anticancer Activity
The quinolinone core is a recurring motif in the design of novel anticancer agents. Several derivatives have demonstrated potent cytotoxic effects through various mechanisms:
-
Tubulin Polymerization Inhibition: Certain 2,3-dihydroquinazolin-4(1H)-ones, structurally similar to the dihydroquinolinone core, have been identified as broad-spectrum cytotoxic agents that inhibit tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] Molecular modeling studies suggest these compounds may bind to the colchicine binding site on tubulin.[1]
-
P-glycoprotein (P-gp) Inhibition: The 6-methoxy-2-arylquinoline scaffold has been investigated for its potential to inhibit P-glycoprotein, a key transporter involved in multidrug resistance in cancer cells.[3] Inhibition of P-gp can restore the efficacy of co-administered chemotherapeutic agents.
-
BET Bromodomain Inhibition: A compound containing a 6-methoxy-quinoline moiety linked to a pyrimido[4,5-b]indole core has been identified as a potent and orally bioavailable BET bromodomain inhibitor.[4] BET inhibitors are a promising class of epigenetic drugs that regulate the expression of key oncogenes.
-
Induction of Apoptosis: Various quinolone derivatives have been shown to induce apoptosis in cancer cell lines through the modulation of key signaling proteins such as Bcl-2, Bax, and p53.[5]
Neurodegenerative Diseases
The quinoline scaffold is also a promising starting point for the development of therapies for neurodegenerative disorders like Alzheimer's and Parkinson's disease. The neuroprotective potential of these compounds is often attributed to their ability to modulate multiple targets:
-
Cholinesterase and Monoamine Oxidase (MAO) Inhibition: Derivatives of 8-hydroxyquinoline have been designed as multifunctional ligands that can inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[6] Inhibition of AChE increases acetylcholine levels, a key neurotransmitter for cognitive function, while MAO-B inhibition can reduce oxidative stress and dopamine degradation.
Anti-inflammatory Activity
Certain quinoline and quinazolinone derivatives have demonstrated anti-inflammatory properties. For instance, a 6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone, which shares some structural similarities, was found to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, key players in the inflammatory cascade.[7] This dual inhibition can reduce the production of prostaglandins and leukotrienes.
Quantitative Data on Related Compounds
The following tables summarize the biological activity of various quinolinone and quinoline derivatives, providing an indication of the potential potency of compounds based on the this compound scaffold.
Table 1: Anticancer Activity of Quinolinone and Quinoline Derivatives
| Compound Class | Target/Assay | Cell Line(s) | Activity (IC50/GI50) | Reference |
| 2,3-Dihydroquinazolin-4(1H)-ones | Cytotoxicity | Various cancer cell lines | Sub-µM to low µM range | [1][2] |
| 6-Methoxy-2-arylquinolines | P-glycoprotein Inhibition | EPG85-257RDB | More potent than verapamil | [3] |
| 9H-pyrimido[4,5-b]indole with 6-methoxy-quinoline | BET Bromodomain (BRD4) Binding | - | Ki = 7.0 nM (BD1), 2.7 nM (BD2) | [4] |
| 9H-pyrimido[4,5-b]indole with 6-methoxy-quinoline | Cell Growth Inhibition | MV4;11, MOLM-13 | 6 nM, 36 nM | [4] |
Table 2: Antimalarial Activity of 4(1H)-quinolone Derivatives
| Compound Class | Target/Assay | Strain(s) | Activity (EC50) | Reference |
| 6-chloro-7-methoxy-2-methyl-4(1H)-quinolones | P. falciparum growth | W2, TM90-C2B | Low nanomolar range | [3] |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of novel therapeutic agents. The following outlines general methodologies for key experiments cited in the literature for related quinolinone compounds.
General Synthesis of 2,3-disubstituted-quinazolin-4(3H)-ones
A common synthetic route involves the reaction of 3-(substituted phenyl)-2-(substituted phenylchalconylhydrazinomethyl)-6-monosubstituted-quinazolin-4(3H)-ones with acetyl chloride in the presence of triethylamine.
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 (concentration for 50% growth inhibition) is then calculated.[2]
Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., MES buffer), and GTP is prepared.
-
Compound Addition: The test compound or a control (e.g., paclitaxel as a promoter, nocodazole as an inhibitor) is added to the reaction mixture.
-
Monitoring Polymerization: The change in absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates tubulin polymerization.[1]
Visualizing Potential Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways and experimental workflows relevant to the therapeutic targets of the this compound scaffold.
Caption: Potential mechanism of anticancer activity via tubulin inhibition.
Caption: Epigenetic regulation of oncogenes through BET bromodomain inhibition.
Caption: Multi-target approach for neurodegenerative disease therapy.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the biological activities of structurally related compounds, this chemical class has the potential to yield potent inhibitors of key targets in oncology, neurodegenerative diseases, and inflammatory conditions. The diverse mechanisms of action observed for quinolinone derivatives, including tubulin polymerization inhibition, epigenetic modulation, and multi-target enzyme inhibition, highlight the versatility of this scaffold.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to elucidate their specific structure-activity relationships. In-depth studies are required to identify the precise molecular targets and signaling pathways modulated by these compounds. Such investigations will be crucial for unlocking the full therapeutic potential of this promising class of molecules.
References
- 1. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial lysergamide - Wikipedia [en.wikipedia.org]
- 6. Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Exploring the Mechanism of Action of 6-Methoxy-2,3-dihydro-1H-quinolin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methoxy-2,3-dihydro-1H-quinolin-4-one is a heterocyclic compound belonging to the quinolinone class of molecules. The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a wide array of biologically active compounds. While direct and extensive research on the specific mechanism of action for this compound is limited, this technical guide consolidates the known biological activities of structurally related quinolinone and quinazolinone derivatives to postulate its potential mechanisms of action. This document provides a comprehensive overview of plausible molecular targets, associated signaling pathways, and detailed experimental protocols for investigating these activities.
The primary biological activities associated with the quinolinone core, and therefore of potential relevance to this compound, are centered on anticancer properties. These effects are often mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular machinery such as microtubules and protein kinases.
Potential Mechanisms of Action and Associated Signaling Pathways
Based on studies of analogous compounds, the primary hypothesized mechanisms of action for this compound are multifaceted, with a significant focus on anticancer activities.
Induction of Apoptosis and Cell Cycle Arrest
Numerous quinolinone derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. For instance, a related compound, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, has been demonstrated to induce apoptosis by modulating the levels of key regulatory proteins.[1] This is often characterized by an increase in the expression of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[1] Furthermore, these compounds can induce cell cycle arrest, frequently at the G2/M phase, by down-modulating proteins such as cyclin B1 and cdk1.[1]
Inhibition of Tubulin Polymerization
A significant number of quinolinone and quinazolinone derivatives exert their cytotoxic effects by interfering with microtubule dynamics.[2][3] These compounds can act as antimitotic agents by inhibiting the polymerization of tubulin, a key component of microtubules. This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3] The binding site for some of these inhibitors has been identified as the colchicine binding site on β-tubulin.[4]
Enzyme Inhibition
The quinolinone scaffold is also present in molecules that act as inhibitors of various enzymes critical for cell signaling and survival.
-
Kinase Inhibition: Derivatives of quinolinone have been identified as potent inhibitors of several protein kinases. For example, some analogs act as inhibitors of the c-Met receptor tyrosine kinase, which is often dysregulated in cancer. Inhibition of such kinases can block downstream signaling pathways, such as the PI3K/Akt and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and migration.
-
Phosphodiesterase (PDE) Inhibition: Certain quinolinone derivatives have shown inhibitory activity against phosphodiesterases, particularly PDE3. These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in various signaling pathways.
Quantitative Data from Structurally Related Compounds
The following table summarizes the biological activity of various quinolinone derivatives, providing an indication of the potential potency of this compound. It is important to note that these values are for related, but not identical, compounds.
| Compound Class | Target/Assay | Cell Line | IC50/GI50 (µM) | Reference |
| Quinolin-2(1H)-one derivative | Anticancer | MCF-7 | 1.2 ± 0.2 | [5] |
| Quinolin-2(1H)-one derivative | Anticancer | Panc-1 | 1.4 ± 0.2 | [5] |
| 2-Aryl-2,3-dihydroquinazolin-4(1H)-one | Anticancer | HT29 | 0.02 | [2] |
| 2-Aryl-2,3-dihydroquinazolin-4(1H)-one | Anticancer | MCF-7 | 0.22 | [2] |
| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline | Tubulin Polymerization | - | 0.92 - 1.0 | [4] |
Experimental Protocols
To investigate the potential mechanisms of action of this compound, a series of in vitro assays can be employed. The following are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Tubulin Polymerization Assay
This assay measures the effect of the compound on the in vitro polymerization of tubulin.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (optical density) at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound
-
Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader
Procedure:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare the tubulin solution by resuspending it in General Tubulin Buffer to a final concentration of 3 mg/mL.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include positive and negative controls.
-
Initiate the polymerization by adding the tubulin-GTP solution to each well.
-
Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.
Kinase Inhibition Assay
This assay determines the ability of the compound to inhibit the activity of a specific protein kinase.
Principle: A common method involves measuring the amount of ATP consumed during the phosphorylation of a substrate by the kinase. This can be done using a variety of detection methods, including luminescence-based assays (e.g., Kinase-Glo®).
Materials:
-
Purified recombinant kinase (e.g., c-Met, EGFR)
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATP
-
This compound
-
Known kinase inhibitor (positive control)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase, its substrate, and the test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based ATP detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer. A decrease in luminescence indicates ATP consumption and kinase activity, while a higher luminescence signal indicates inhibition.
While the precise molecular mechanism of this compound remains to be fully elucidated, the extensive research on the broader quinolinone class provides a strong foundation for targeted investigation. The potential for this compound to act as an anticancer agent through the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization and protein kinases warrants further detailed study. The experimental protocols outlined in this guide provide a robust framework for researchers to explore these potential mechanisms and to quantify the biological activity of this promising compound. Further research, including in vivo studies, will be crucial to fully understand its therapeutic potential.
References
- 1. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Novel Derivatives of the 2,3-Dihydro-1H-quinolin-4-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-1H-quinolin-4-one core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse array of biologically active compounds. Its versatile structure allows for extensive functionalization, leading to the development of novel derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of recent advancements in the synthesis, biological evaluation, and mechanisms of action of these promising molecules.
Synthetic Methodologies
The synthesis of 2,3-dihydro-1H-quinolin-4-one derivatives has been approached through various strategies, including traditional cyclization reactions and modern catalytic methods. These approaches offer flexibility in introducing a wide range of substituents to the core structure.
One-Pot Synthesis from o-Aminoacetophenones and Aromatic Aldehydes
A mild and efficient one-pot procedure involves the reaction of o-aminoacetophenones with various aromatic aldehydes in the presence of a silver(I) triflate catalyst.[1] This method is advantageous due to the use of readily available starting materials and its tolerance for a wide range of functional groups on the aldehyde.[1]
Intramolecular Cyclization of o-Aminochalcones
The intramolecular cyclization of o-aminochalcones is a common and effective method for synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-ones. This reaction can be promoted by various catalysts, including water-tolerant Lewis acids like zirconyl nitrate, which allows for mild reaction conditions and improved yields.[1] Another environmentally friendly approach utilizes silica gel impregnated with indium(III) chloride under microwave irradiation without a solvent.[1]
Domino Reactions
Domino reactions provide an efficient pathway to construct the 2,3-dihydro-4(1H)-quinolinone scaffold. One such method involves a dissolving metal reduction-cyclization sequence, where the reduction of a nitro group is followed by cyclization to yield 2-aryl-2,3-dihydro-4(1H)-quinolinones in good yields.[2]
Catalytic Metathesis
An SbF5−MeOH catalytic system can efficiently promote the alkyne−carbonyl metathesis of o-alkynylaniline derivatives and aldehydes to produce 2,3-disubstituted dihydroquinolinones with high trans-selectivity.[3]
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and evaluation of novel derivatives. The following are representative protocols for the synthesis and biological characterization of 2,3-dihydro-1H-quinolin-4-one derivatives.
General Procedure for the Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones
This protocol is adapted from a base-mediated synthesis in water.[4]
Materials:
-
2-Aminobenzonitrile (1.0 mmol)
-
Aromatic aldehyde (1.2 mmol)
-
Potassium phosphate (K3PO4) (2.0 mmol)
-
Water (5 mL)
Procedure:
-
A mixture of 2-aminobenzonitrile, the aromatic aldehyde, and K3PO4 in water is stirred at 100 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The resulting solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the desired 2-aryl-2,3-dihydroquinazolin-4(1H)-one.
Tubulin Polymerization Assay
This protocol is based on the evaluation of quinazolinone derivatives as tubulin polymerization inhibitors.[5][6][7]
Materials:
-
Tubulin (99% pure)
-
General tubulin buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Guanosine triphosphate (GTP)
-
Test compounds dissolved in DMSO
-
Paclitaxel (positive control for polymerization promotion)
-
Nocodazole (positive control for polymerization inhibition)
Procedure:
-
A solution of tubulin in general tubulin buffer is prepared.
-
The test compound or control is added to the tubulin solution.
-
The mixture is incubated at 37 °C.
-
GTP is added to initiate polymerization.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer with a temperature-controlled cuvette holder. An increase in absorbance indicates tubulin polymerization.
Biological Activities and Quantitative Data
Derivatives of the 2,3-dihydro-1H-quinolin-4-one scaffold have demonstrated a broad spectrum of biological activities, with significant potential in oncology and infectious diseases.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of these derivatives. Their mechanisms of action often involve the inhibition of key cellular processes such as tubulin polymerization and receptor tyrosine kinase signaling.
Table 1: In Vitro Anticancer Activity of Selected 2,3-Dihydro-1H-quinolin-4-one Derivatives
| Compound | Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | HT29 (Colon) | <0.05 | Tubulin Polymerization Inhibition | [5] |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | U87 (Glioblastoma) | <0.05 | Tubulin Polymerization Inhibition | [5] |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | A2780 (Ovarian) | <0.05 | Tubulin Polymerization Inhibition | [5] |
| 2-(2-Methoxystyryl)quinazolin-4(3H)-one (64) | Multiple | Sub-µM | Tubulin Polymerization Inhibition | [5] |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one (5a) | HL-60 (Leukemia) | 0.91 | DNA Damage, Apoptosis Induction | [8] |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one (5a) | MCF-7 (Breast) | >10 | DNA Damage, Apoptosis Induction | [8] |
| 3,4-Diaryl-1,2,3,4-tetrahydroquinoline (3c) | H460 (Lung) | 4.9 | Not specified | [9] |
| 3,4-Diaryl-1,2,3,4-tetrahydroquinoline (3c) | A-431 (Skin) | 2.0 | Not specified | [9] |
| 3,4-Diaryl-1,2,3,4-tetrahydroquinoline (3c) | HT-29 (Colon) | 4.4 | Not specified | [9] |
| 3,4-Dihydro-2(1H)-quinolinone sulfonamide (D13) | HeLa (Cervical) | 1.34 | Tubulin Polymerization Inhibition | [10] |
| (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole (8g) | MCF-7 (Breast) | 1.2 | Apoptosis Induction | [11] |
| (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole (8g) | Panc-1 (Pancreatic) | 1.4 | Apoptosis Induction | [11] |
Antimicrobial Activity
The quinolinone scaffold is also a well-established pharmacophore in the development of antimicrobial agents.
Table 2: In Vitro Antimicrobial Activity of Selected 2,3-Dihydro-1H-quinolin-4-one Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Dehydroabietylamine-dihydroquinazolinone conjugate | Bacillus cereus | 4-16 | [12] |
| 2(1H)-quinolinone tethered 1,3,5-triazine derivatives (8a, 8d, 8e, 8f) | E. coli | 500 |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design and development.
Inhibition of Tubulin Polymerization
Several 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as potent inhibitors of tubulin polymerization.[5][7][13] These compounds bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][13]
Caption: Inhibition of tubulin polymerization by 2,3-dihydro-1H-quinolin-4-one derivatives.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Certain quinolinone derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling pathways.[14][15][16] This inhibition prevents endothelial cell proliferation, migration, and the formation of new blood vessels.
Caption: Inhibition of the VEGFR-2 signaling pathway by quinolinone derivatives.
Experimental Workflow
The development of novel 2,3-dihydro-1H-quinolin-4-one derivatives follows a structured workflow from synthesis to biological evaluation.
Caption: General experimental workflow for the development of novel derivatives.
This technical guide provides a snapshot of the current landscape of research into 2,3-dihydro-1H-quinolin-4-one derivatives. The continued exploration of this versatile scaffold holds great promise for the discovery of new and effective therapeutic agents.
References
- 1. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF‐Induced VEGFR2 Signaling Pathway | CoLab [colab.ws]
Methodological & Application
Application Note and Experimental Protocol for the Synthesis of 6-methoxy-2,3-dihydro-1H-quinolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 6-methoxy-2,3-dihydro-1H-quinolin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process involving the acylation of p-anisidine followed by an intramolecular Friedel-Crafts cyclization.
Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |
| N-(4-methoxyphenyl)-3-chloropropionamide | C10H12ClNO2 | 213.66 | 85-95 | >98 |
| This compound | C10H11NO2 | 177.19 | 70-85 | >99 |
Experimental Workflow
The overall synthetic workflow is depicted in the diagram below.
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol details the synthesis of this compound.
Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide
Materials:
-
p-Anisidine
-
Triethylamine (Et3N)
-
Methyl ethyl ketone (MEK) or Toluene
-
3-Chloropropionyl chloride
-
Water (deionized)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, charge p-anisidine (e.g., 50 g) and an appropriate solvent such as methyl ethyl ketone (100 ml).[1][2]
-
Add triethylamine (e.g., 40.43 g) to the slurry.[1]
-
Cool the mixture to 10°C using an ice bath.
-
Slowly add 3-chloropropionyl chloride (e.g., 50.74 g) dropwise to the reaction mixture, ensuring the temperature does not exceed 60°C.[1]
-
After the addition is complete, heat the mixture to reflux for 1 hour.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 50°C.
-
Collect the solid product by filtration.
-
Wash the collected solids with water to remove any salts.
-
Dry the product at 50°C under vacuum to a constant weight to yield N-(4-methoxyphenyl)-3-chloropropionamide.
Step 2: Synthesis of this compound
Materials:
-
N-(4-methoxyphenyl)-3-chloropropionamide
-
Aluminum chloride (AlCl3)
-
Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a clean, dry three-necked flask under a nitrogen atmosphere, suspend N-(4-methoxyphenyl)-3-chloropropionamide (e.g., 1 equivalent) in a suitable solvent like dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Carefully and portion-wise, add aluminum chloride (e.g., 3-5 equivalents) to the suspension. An exothermic reaction may be observed.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The exact time should be determined by monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture back down to 0°C.
-
Quench the reaction by slowly adding a dilute solution of hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure this compound.
Signaling Pathway Diagram
While this synthesis does not involve a biological signaling pathway, the logical relationship of the chemical transformation can be visualized.
Caption: Logical flow of the synthesis of this compound.
References
- 1. US20040034228A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 2. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
Application Notes and Protocols for High-Throughput Screening of 6-methoxy-2,3-dihydro-1H-quinolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methoxy-2,3-dihydro-1H-quinolin-4-one is a heterocyclic compound belonging to the quinolinone class of molecules. Quinolinone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds and their diverse pharmacological activities, including potential as kinase inhibitors and modulators of G-protein coupled receptors (GPCRs).[1] High-throughput screening (HTS) is a critical tool in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify potential lead molecules that modulate the activity of specific biological targets.[2][3][4]
These application notes provide a detailed, representative framework for the utilization of this compound and its analogs in HTS campaigns. The following sections outline hypothetical screening protocols against two major drug target classes: protein kinases and G-protein coupled receptors. While direct HTS data for this specific compound is not publicly available, the methodologies described are based on established and widely used HTS assays for these target families.
Hypothetical High-Throughput Screening Campaigns
Given the broad biological activities of quinolinone-containing compounds, this compound could be screened against a variety of targets. Here, we present two detailed protocols for hypothetical HTS campaigns targeting a protein kinase and a G-protein coupled receptor.
Campaign 1: Identification of Kinase Inhibitors
Protein kinases are a major class of drug targets, and the development of kinase inhibitors is a key focus in pharmaceutical research.[4][5] This protocol describes a luminescent-based kinase assay suitable for HTS to identify inhibitors of a hypothetical target kinase.
Objective: To identify compounds that inhibit the activity of a target protein kinase using a universal luminescent kinase assay that measures ATP consumption.
Assay Principle: The Kinase-Glo® assay is a homogeneous, luminescent assay that quantifies the amount of ATP remaining in solution following a kinase reaction.[6] A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of the kinase results in a higher luminescent signal.
Experimental Protocol: Luminescent Kinase Assay
Materials:
-
Target Kinase: Recombinant human kinase (e.g., a tyrosine kinase or serine/threonine kinase).
-
Kinase Substrate: A peptide or protein substrate specific to the target kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
This compound: Stock solution in DMSO.
-
Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Kinase-Glo® Luminescent Kinase Assay Kit: (Promega).
-
Assay Plates: 384-well, white, opaque bottom plates.
-
Luminometer: Plate reader capable of measuring luminescence.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or control inhibitor (positive control).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer. The final concentration of kinase and substrate should be optimized for the specific target.
-
Add 5 µL of the kinase/substrate master mix to each well of the assay plate.
-
Prepare an ATP solution in kinase assay buffer.
-
Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the target kinase to ensure sensitivity to inhibitors.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 10 µL of the Kinase-Glo® reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 * (Luminescence_Control - Luminescence_Sample) / (Luminescence_Control - Luminescence_Background)
Where:
-
Luminescence_Control is the signal from the DMSO-only wells.
-
Luminescence_Sample is the signal from the wells containing the test compound.
-
Luminescence_Background is the signal from the wells with the positive control inhibitor.
Compounds showing significant inhibition (e.g., >50%) are selected for further dose-response studies to determine their IC50 values.
Data Presentation:
Table 1: Hypothetical HTS Results for this compound against a Target Kinase
| Compound ID | Concentration (µM) | % Inhibition |
| This compound | 10 | 65.2 |
| Analog A | 10 | 12.5 |
| Analog B | 10 | 88.9 |
| Control Inhibitor | 1 | 95.7 |
Table 2: Hypothetical Dose-Response Data for an Active Hit
| Compound ID | IC50 (µM) |
| Analog B | 0.85 |
Workflow Diagram:
Caption: Workflow for a luminescent-based kinase HTS assay.
Campaign 2: Identification of GPCR Modulators
GPCRs are a large family of cell surface receptors that are important drug targets.[7][8] This protocol describes a calcium flux assay, a common HTS method for identifying modulators of GPCRs that signal through the Gq pathway.
Objective: To identify compounds that modulate the activity of a Gq-coupled GPCR by measuring changes in intracellular calcium levels.
Assay Principle: Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium concentration. This change can be detected using a calcium-sensitive fluorescent dye. Agonists will induce a calcium signal, while antagonists will block the signal induced by a known agonist.
Experimental Protocol: Calcium Flux Assay
Materials:
-
Cell Line: A stable cell line expressing the target Gq-coupled GPCR (e.g., CHO-K1 or HEK293).
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F12 with 10% FBS).
-
Calcium-Sensitive Dye: (e.g., Fluo-4 AM or Calcium-6).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound: Stock solution in DMSO.
-
Control Agonist: A known agonist for the target GPCR.
-
Control Antagonist: A known antagonist for the target GPCR.
-
Assay Plates: 384-well, black, clear bottom plates.
-
Fluorescent Plate Reader: With kinetic reading capabilities and integrated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating:
-
Seed the cells into 384-well black, clear bottom plates at an optimized density.
-
Incubate the plates at 37°C, 5% CO₂ for 24 hours.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution in assay buffer containing probenecid (to prevent dye leakage).
-
Remove the cell culture medium from the plates and add the dye loading solution.
-
Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition and Signal Detection (Agonist Mode):
-
Place the cell plate into the fluorescent plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
The instrument's liquid handler adds the test compounds (including this compound) or control agonist to the wells.
-
Continue to record the fluorescence signal for 2-3 minutes to capture the calcium transient.
-
-
Compound Addition and Signal Detection (Antagonist Mode):
-
Pre-incubate the dye-loaded cells with the test compounds or control antagonist for 15-30 minutes.
-
Place the cell plate into the fluorescent plate reader and record a baseline.
-
The instrument's liquid handler adds the control agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Record the fluorescence signal for 2-3 minutes.
-
Data Analysis:
The response is typically measured as the maximum change in fluorescence (F_max - F_min) or the area under the curve (AUC). For agonist screening, the percentage of activation is calculated relative to the control agonist. For antagonist screening, the percentage of inhibition is calculated based on the reduction of the control agonist's response.
Data Presentation:
Table 3: Hypothetical HTS Results for this compound against a Gq-Coupled GPCR (Agonist Mode)
| Compound ID | Concentration (µM) | % Activation (relative to control agonist) |
| This compound | 10 | 5.2 |
| Analog C | 10 | 78.3 |
| Analog D | 10 | 2.1 |
| Control Agonist | 1 | 100 |
Table 4: Hypothetical Dose-Response Data for an Active Agonist
| Compound ID | EC50 (µM) |
| Analog C | 1.2 |
Signaling Pathway and Assay Workflow Diagram:
Caption: Gq signaling pathway and the corresponding calcium flux HTS workflow.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the high-throughput screening of this compound and its derivatives against two prominent classes of drug targets. While the presented data is hypothetical, the experimental designs are robust and reflect standard practices in the pharmaceutical industry for hit identification. These protocols can be adapted and optimized for specific targets of interest, providing a solid foundation for initiating a drug discovery program centered around the quinolinone scaffold. Further hit validation and characterization studies would be necessary to confirm the activity and mechanism of action of any identified active compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. High-Throughput Screening for Allosteric Modulators of GPCRs. | Semantic Scholar [semanticscholar.org]
- 3. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.co.uk [promega.co.uk]
- 7. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application of 6-Methoxy-Quinolinone Derivatives in Cancer Cell Lines: A Review of Preclinical Research
Introduction
The quinolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Within this class, 6-methoxy-substituted quinolinone derivatives have emerged as a promising area of research in oncology. These compounds have demonstrated significant cytotoxic, pro-apoptotic, and anti-proliferative effects across a wide range of cancer cell lines. This document provides a comprehensive overview of the application of various 6-methoxy-quinolinone derivatives in cancer research, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying mechanisms of action. The information presented here is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer agents.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of several 6-methoxy-quinolinone derivatives against various human cancer cell lines. The data, including IC50 and GI50 values, highlight the potency and selectivity of these compounds.
Table 1: Cytotoxic and Anti-proliferative Activity of Methoxy-Quinolinone Derivatives
| Compound Name/Reference | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Citation |
| 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one (6h) | NCI-H522 (Non-small cell lung cancer) | MTT | 0.0423 | [1] |
| 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (21) | MV4;11 (Leukemia) | Cell Growth Inhibition | 0.0066 | [2] |
| MOLM-13 (Leukemia) | Cell Growth Inhibition | 0.065 | [2] | |
| 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (22) | MV4;11 (Leukemia) | Cell Growth Inhibition | 0.0051 | [2] |
| MOLM-13 (Leukemia) | Cell Growth Inhibition | 0.051 | [2] | |
| 3,3'-((4-((1-(6-methyl-2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)-bis(4-hydroxy-6-methoxyquinolin-2(1H)-one) (8g) | MCF-7 (Breast Cancer) | Anti-proliferative | 1.2 | [3] |
| Panc-1 (Pancreatic Cancer) | Anti-proliferative | 1.4 | [3] | |
| 9-methoxycanthin-6-one | A2780 (Ovarian Cancer) | Sulforhodamine B | 4.04 | [4] |
| SKOV-3 (Ovarian Cancer) | Sulforhodamine B | 5.80 | [4] | |
| MCF-7 (Breast Cancer) | Sulforhodamine B | 15.09 | [4] | |
| HT29 (Colorectal Cancer) | Sulforhodamine B | 3.79 | [4] | |
| A375 (Skin Cancer) | Sulforhodamine B | 5.71 | [4] | |
| HeLa (Cervical Cancer) | Sulforhodamine B | 4.30 | [4] | |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2) | NCI-60 Panel | Anti-proliferative | Subnanomolar to low nanomolar | [5] |
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1, MIA PaCa-2 (Pancreatic Cancer) | Cell Viability | 2-16 (Concentration-dependent) | [6][7] |
Table 2: Growth Inhibition (GI50) of 4-alkoxy-2-aryl-6,7-dimethoxyquinoline (14m)
| Cancer Type | Cell Line | GI50 (µM) | Citation |
| Leukemia | SR | 0.133 | [8] |
| Non-Small Cell Lung Cancer | NCI-H226 | 0.343 | [8] |
| Colon Cancer | COLO205 | 0.401 | [8] |
| CNS Cancer | SF-295 | 0.328 | [8] |
| Melanoma | LOX IMVI | 0.116 | [8] |
| SK-MEL-5 | 0.247 | [8] | |
| Ovarian Cancer | NCI/ADR-RES | 0.458 | [8] |
| Renal Cancer | CAKI-1 | 0.188 | [8] |
| Breast Cancer | T-47D | 0.472 | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the application of 6-methoxy-quinolinone derivatives are provided below.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, Panc-1, NCI-H522, etc.) are obtained from a certified cell bank.
-
Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency.
Cytotoxicity and Anti-proliferative Assays
1. MTT Assay
This assay measures cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
2. Sulforhodamine B (SRB) Assay
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water, and 100 µL of 0.4% SRB solution in 1% acetic acid is added to each well for 30 minutes at room temperature.
-
Washing: The plates are washed with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is measured at 510 nm.
-
Data Analysis: The GI50 value is calculated from the dose-response curve.
Apoptosis Assays
1. Hoechst 33342 Staining for Nuclear Morphology
This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Cell Culture and Treatment: Cells are grown on coverslips in 6-well plates and treated with the compound.
-
Staining: The medium is removed, and cells are washed with PBS. Cells are then stained with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes at 37°C.
-
Imaging: The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.
2. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the compound, then harvested by trypsinization and washed with cold PBS.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.
3. Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, Caspases, PARP).
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP) overnight at 4°C.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Several 6-methoxy-quinolinone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and death.
Apoptosis Induction
Many of these compounds induce apoptosis through the intrinsic (mitochondrial) pathway. For example, the treatment of ovarian cancer cells with 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[9] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent apoptosis.
Caption: Intrinsic apoptosis pathway activated by methoxy-quinolinone derivatives.
Inhibition of Akt/mTOR Signaling and ER Stress
The derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) has been shown to induce both apoptosis and autophagy in pancreatic cancer cells.[6][7] This is achieved by suppressing the Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, and by inducing endoplasmic reticulum (ER) stress.[6][7]
Caption: Dual induction of autophagy and apoptosis via Akt/mTOR inhibition and ER stress.
General Experimental Workflow
The preclinical evaluation of novel anticancer compounds typically follows a standardized workflow, from initial cytotoxicity screening to mechanistic studies.
Caption: General workflow for the preclinical evaluation of anticancer compounds.
Derivatives of 6-methoxy-2,3-dihydro-1H-quinolin-4-one represent a versatile and potent class of compounds with significant potential in cancer therapy. The research highlighted in this document demonstrates their ability to inhibit cancer cell growth, induce programmed cell death, and interfere with critical signaling pathways in a variety of cancer types. The provided data and protocols offer a valuable resource for scientists working to further elucidate the therapeutic potential of these molecules and to develop new, more effective anticancer drugs. Further investigations, including in vivo studies and the exploration of structure-activity relationships, are warranted to advance the most promising candidates toward clinical application.
References
- 1. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Assay for 6-methoxy-2,3-dihydro-1H-quinolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to evaluating the antimicrobial properties of the novel compound, 6-methoxy-2,3-dihydro-1H-quinolin-4-one. The protocols outlined below are based on established and widely accepted methodologies for antimicrobial susceptibility testing.
Introduction
Quinolone compounds have historically been a significant class of antimicrobial agents.[1][2][3] The emergence of antibiotic-resistant pathogens necessitates the continued exploration of new derivatives.[1] this compound is a quinolone derivative whose antimicrobial potential warrants investigation. This application note details the protocols for determining its in vitro efficacy against a panel of clinically relevant bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for preliminary screening.
Data Presentation
Quantitative data from antimicrobial susceptibility testing is crucial for comparing the efficacy of a compound against different microorganisms. The results should be summarized in a clear and structured format.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Organism | Strain ID | MIC (µg/mL) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | Data | Susceptible/Intermediate/Resistant |
| Escherichia coli | ATCC 25922 | Data | Susceptible/Intermediate/Resistant |
| Pseudomonas aeruginosa | ATCC 27853 | Data | Susceptible/Intermediate/Resistant |
| Enterococcus faecalis | ATCC 29212 | Data | Susceptible/Intermediate/Resistant |
| Klebsiella pneumoniae | ATCC 13883 | Data | Susceptible/Intermediate/Resistant |
Note: The interpretation of MIC values is dependent on established breakpoints provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[4] These breakpoints are specific to the antimicrobial agent and the microorganism being tested.
Table 2: Zone of Inhibition for this compound (Agar Disk Diffusion)
| Test Organism | Strain ID | Disk Concentration (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | Data | Data |
| Escherichia coli | ATCC 25922 | Data | Data |
| Pseudomonas aeruginosa | ATCC 27853 | Data | Data |
| Enterococcus faecalis | ATCC 29212 | Data | Data |
| Klebsiella pneumoniae | ATCC 13883 | Data | Data |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[5][6][7]
a. Materials and Reagents
-
This compound
-
Sterile 96-well microtiter plates[5]
-
Cation-adjusted Mueller-Hinton Broth (MHB)[8]
-
Bacterial strains (e.g., S. aureus, E. coli)
-
0.5 McFarland turbidity standard[4]
-
Sterile saline or broth
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)[4]
-
Optional: p-iodonitrotetrazolium chloride (INT) for colorimetric reading[9]
b. Preparation of Test Compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The choice of solvent will depend on the compound's solubility.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.[4]
c. Preparation of Inoculum
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4][8]
-
Dilute the standardized inoculum to the appropriate concentration for testing (typically to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells).[7]
d. Assay Procedure
-
Dispense 100 µL of sterile MHB into each well of a 96-well microtiter plate.[4]
-
Add 100 µL of the stock solution of the test compound to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.[8]
-
Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well.[4]
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[5]
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[4]
e. Reading and Interpretation
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5][6]
-
The growth control well should be turbid, and the sterility control well should be clear.[4]
-
Optionally, 40 µL of 0.2 mg/mL INT can be added to each well and incubated for an additional 30 minutes to aid in visualization. A color change indicates bacterial growth.[9]
Agar Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[10][11]
a. Materials and Reagents
-
This compound
-
Sterile 6-mm paper disks[12]
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile forceps[10]
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
b. Preparation of Disks
-
Dissolve a known weight of this compound in a suitable solvent to achieve the desired concentration.
-
Impregnate the sterile paper disks with a specific volume of the compound solution and allow them to dry completely in a sterile environment.
c. Inoculation of Agar Plate
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described previously.
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.[10]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.[14]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[10]
d. Assay Procedure
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[10][12]
-
Gently press each disk to ensure complete contact with the agar.[12]
-
Ensure disks are spaced at least 24 mm apart from center to center.[12]
-
Incubate the plates at 35°C ± 2°C for 16-24 hours.[14]
e. Reading and Interpretation
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.[15]
-
The size of the inhibition zone is indicative of the antimicrobial activity of the compound.
Visualizations
Caption: Workflow for antimicrobial susceptibility testing.
Signaling Pathways and Logical Relationships
While this protocol does not directly investigate signaling pathways, the logical relationship between the experimental steps is critical for obtaining reliable results. The workflow diagram above illustrates this sequence. The initial preparation of the test compound and the bacterial inoculum is a prerequisite for both the broth microdilution and agar disk diffusion assays. The results from these assays then feed into the final data analysis and interpretation, which ultimately determines the antimicrobial profile of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antibacterial evaluation of certain quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. asm.org [asm.org]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 15. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
Application Notes and Protocols for Developing Kinase Inhibitors Utilizing the 6-Methoxy-2,3-dihydro-1H-quinolin-4-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of the 6-methoxy-2,3-dihydro-1H-quinolin-4-one scaffold in the development of potent kinase inhibitors. This document outlines synthetic strategies, key structure-activity relationships (SAR), detailed experimental protocols for synthesis and biological evaluation, and visual representations of relevant signaling pathways. While direct derivatization of this compound is an emerging area, the broader quinoline and quinazolinone chemotypes have proven to be privileged structures in the design of numerous clinically approved and investigational kinase inhibitors. The methodologies and data presented herein are extrapolated from successful examples within this class of compounds and are intended to serve as a foundational guide for researchers.
Introduction: The Quinolinone Scaffold in Kinase Inhibition
The quinoline and its related heterocyclic systems, such as quinazolinone, are cornerstone scaffolds in medicinal chemistry, particularly in the domain of oncology. Their rigid bicyclic structure provides an excellent framework for the spatial orientation of pharmacophoric features that can engage with the ATP-binding site of various protein kinases. The derivatization of the quinolinone core has led to the development of inhibitors for key kinases implicated in cancer cell signaling, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.
The 6-methoxy substitution on the quinolinone ring is of particular interest as methoxy groups can influence the electronic properties of the molecule and provide additional hydrogen bond accepting capabilities, potentially enhancing binding affinity and selectivity for target kinases.
Quantitative Data: Inhibitory Activities of Representative Quinoline and Quinazolinone Derivatives
The following tables summarize the in vitro inhibitory activities of various quinoline and quinazolinone-based compounds against several key protein kinases. This data is crucial for understanding the structure-activity relationships and for guiding the design of novel inhibitors based on the this compound scaffold.
Table 1: Inhibitory Activity of Anilinoquinoline and Anilinoquinazoline Derivatives against c-Met and EGFR
| Compound ID | Core Scaffold | Key Substituents | Target Kinase | IC50 (µM) |
| 12n | 6,7-dimethoxy-4-anilinoquinoline | Benzimidazole moiety | c-Met | 0.030 ± 0.008[1][2] |
| Gefitinib | Quinazoline | 3-chloro-4-fluoroaniline | EGFR | 0.017 |
| Erlotinib | Quinazoline | 3-ethynylaniline, 6,7-bis(2-methoxyethoxy) | EGFR | 0.033 |
| Lapatinib | Quinazoline | 3-chloro-4-((3-fluorobenzyl)oxy)aniline | EGFR/HER2 | Not specified |
Table 2: Inhibitory Activity of Quinazolin-4(3H)-one Derivatives Against Multiple Tyrosine Kinases
| Compound ID | Target Kinase | IC50 (µM) |
| 2i | CDK2 | 0.173 ± 0.012[3] |
| 3i | CDK2 | 0.177 ± 0.032[3] |
| 3i | HER2 | 0.079 ± 0.015[3] |
| Lapatinib (Control) | HER2 | 0.078 ± 0.015[3] |
Table 3: Cytotoxicity of N-aryl substituted 6-methoxy-1,2,3,4-tetrahydroquinolines
| Compound ID | Cell Line | GI50 (nM) |
| 6d | A549, KB, KBvin, DU145 | 1.5 - 1.7[4] |
| 5f | Not specified | 11 - 190[4] |
| 6b | Not specified | 11 - 190[4] |
| 6c | Not specified | 11 - 190[4] |
| 6e | Not specified | 11 - 190[4] |
Experimental Protocols
General Synthesis of 4-Anilinoquinoline Derivatives
This protocol describes a general method for the synthesis of 4-anilinoquinoline derivatives, which can be adapted from the this compound starting material through an oxidation step followed by chlorination and subsequent nucleophilic substitution.
Experimental Workflow: Synthesis of 4-Anilinoquinoline Derivatives
Caption: Synthetic workflow for 4-anilinoquinoline derivatives.
Step 1: Oxidation of this compound
-
To a solution of this compound in a suitable solvent (e.g., dioxane), add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO2).
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-methoxy-1H-quinolin-4-one.
Step 2: Chlorination of 6-Methoxy-1H-quinolin-4-one
-
Suspend 6-methoxy-1H-quinolin-4-one in phosphorus oxychloride (POCl3).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize with a suitable base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-chloro-6-methoxyquinoline.
Step 3: Synthesis of 4-Anilino-6-methoxyquinoline Derivatives
-
In a round-bottom flask, dissolve 4-chloro-6-methoxyquinoline and a substituted aniline in a solvent such as isopropanol or ethanol.
-
Heat the mixture to reflux for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with the solvent and dry to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Experimental Workflow: In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant Kinase Enzyme
-
Kinase Substrate (peptide or protein)
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer
-
Test Compounds (dissolved in DMSO)
-
Microplate (e.g., 96-well or 384-well)
-
Plate Reader (for detecting luminescence, fluorescence, or absorbance)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase enzyme to the assay buffer.
-
Add the test compound dilutions to the wells containing the kinase.
-
Pre-incubate the kinase and test compound mixture for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C or 37°C).
-
Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., ADP-Glo™, LanthaScreen™, HTRF®).
-
The amount of signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Diagrams
Understanding the signaling pathways in which target kinases are involved is crucial for elucidating the mechanism of action of the developed inhibitors. Below are diagrams of two key pathways often targeted by quinoline-based inhibitors.
HGF/c-Met Signaling Pathway
The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion. Its dysregulation is implicated in various cancers.
Caption: The HGF/c-Met signaling cascade and its inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a pivotal role in cell proliferation and survival. Mutations and overexpression of EGFR are common in many cancers, making it a prime therapeutic target.
References
- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Labeling with 6-methoxy-2,3-dihydro-1H-quinolin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of fluorescent probes based on the 6-methoxy-2,3-dihydro-1H-quinolin-4-one scaffold. This class of fluorophores offers tunable photophysical properties suitable for various bio-imaging and labeling applications. The protocols provided are based on established bioconjugation techniques and can be adapted for specific research needs.
Introduction to this compound Derivatives
Derivatives of this compound represent a versatile class of fluorescent probes. The quinolinone core provides a stable and rigid structure, which is often associated with favorable photophysical properties such as good quantum yields and photostability. The presence of the methoxy group at the 6-position can influence the electron density of the aromatic system, thereby modulating the absorption and emission characteristics of the fluorophore.
By introducing reactive functional groups, these quinolinone derivatives can be covalently attached to biomolecules such as proteins and nucleic acids, enabling their detection and tracking in biological systems. Common reactive moieties include N-hydroxysuccinimide (NHS) esters for targeting primary amines and terminal alkynes or azides for bioorthogonal "click" chemistry reactions.
Data Presentation: Photophysical Properties
The photophysical properties of fluorescent probes are critical for their successful application. Below is a summary of available data for 6-methoxy-quinolin-4-one derivatives and related structures. It is important to note that the specific properties can vary depending on the exact substitution pattern and the local environment of the fluorophore.
| Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent/Conditions |
| Amine-Reactive Derivatives (NHS Ester) | |||||
| 6-methoxy-4-oxo-2,3-dihydro-1H-quinoline-X-propanoic acid, NHS ester | ~350 - 370 | ~430 - 460 | Data not available | Data not available | DMSO or DMF |
| Click-Reactive Derivatives (Alkyne/Azide) | |||||
| N-(prop-2-yn-1-yl)-6-methoxy-4-oxo-2,3-dihydro-1H-quinoline-X-carboxamide | ~350 - 370 | ~430 - 460 | Data not available | Data not available | DMSO or DMF |
| Related Quinoline/Quinolinone Structures | |||||
| 6-methoxy-4-trifluoromethyl-carbostyril | ~370 | 460 | ~0.10 | Data not available | Acetonitrile |
| 6-methoxy-4-cyano-carbostyril | ~370 | 440 | ~0.50 | Data not available | Acetonitrile |
| 6,7-dimethoxy-4-cyano-carbostyril | ~370 | 440 | ~0.50 | Data not available | Acetonitrile[1] |
| 6-methoxy quinoline | ~350 | ~355 and ~430 | Low | Data not available | Various solvents[2] |
Note: The data for the amine-reactive and click-reactive derivatives are estimated based on the photophysical properties of the parent 6-methoxy-quinolin-4-one scaffold and related compounds. Experimental determination is recommended for precise characterization.
Experimental Protocols
Protocol for Labeling Proteins with Amine-Reactive this compound NHS Ester
This protocol describes the covalent labeling of proteins through the reaction of an N-hydroxysuccinimide (NHS) ester derivative of this compound with primary amines (e.g., lysine residues and the N-terminus) on the protein surface.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS or bicarbonate buffer)
-
Amine-reactive this compound NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive quinolinone NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add a 5-20 fold molar excess of the reactive dye solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum) and applying the Beer-Lambert law.
Protocol for Labeling Nucleic Acids with Click-Reactive this compound Alkyne
This protocol outlines the labeling of azide-modified nucleic acids with an alkyne-functionalized this compound derivative via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
Materials:
-
Azide-modified DNA or RNA
-
Alkyne-functionalized this compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-HCl buffer (pH 7.5)
-
DMSO
-
Purification method (e.g., ethanol precipitation or spin column)
Procedure:
-
Nucleic Acid Preparation: Dissolve the azide-modified nucleic acid in nuclease-free water.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in order:
-
Azide-modified nucleic acid
-
Tris-HCl buffer (to a final concentration of 100 mM)
-
Alkyne-quinolinone dye (dissolved in DMSO, add a 5-50 fold molar excess)
-
Freshly prepared 100 mM sodium ascorbate
-
Freshly prepared 20 mM CuSO₄
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the labeled nucleic acid from the reaction components using a suitable method such as ethanol precipitation or a commercially available spin column for nucleic acid purification.
-
Quantification: Determine the concentration and labeling efficiency of the purified, labeled nucleic acid using UV-Vis spectrophotometry.
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling proteins with amine-reactive quinolinone dyes.
Experimental Workflow for Nucleic Acid Labeling (Click Chemistry)
References
Application Notes and Protocols for the Agricultural Evaluation of 6-Methoxy-2,3-dihydro-1H-quinolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct agricultural applications of 6-methoxy-2,3-dihydro-1H-quinolin-4-one are not extensively documented in current literature, its structural similarity to quinoline and quinazolinone derivatives suggests significant potential for use in agricultural research and development. Derivatives of these parent compounds have demonstrated potent herbicidal and fungicidal activities.[1][2] This document provides detailed application notes and experimental protocols to facilitate the investigation of this compound as a candidate for a novel agricultural product.
The proposed mechanisms of action, based on related compounds, include the inhibition of photosynthesis for herbicidal effects and the disruption of fungal cell membrane integrity for fungicidal properties.[2] The following protocols are designed to screen for these activities and to quantify the compound's efficacy.
Potential Applications in Agricultural Research
-
Herbicide Development: As a potential inhibitor of photosynthetic pathways, this compound could be developed as a selective or non-selective herbicide for weed management in various cropping systems.
-
Fungicide Development: Its potential to disrupt fungal cell membranes makes it a candidate for controlling a broad spectrum of plant pathogenic fungi.
-
Plant Growth Regulation: While less documented for this specific scaffold, some nitrogen-containing heterocyclic compounds can influence plant development. Screening for plant growth regulator (PGR) effects is a secondary objective.
Data Presentation: Templates for Quantitative Analysis
Clear and structured data presentation is crucial for comparing the efficacy of this compound with existing standards. The following tables are templates for recording and summarizing key quantitative data from the experimental protocols.
Table 1: Herbicidal Efficacy - Pre-Emergence Application
| Concentration (µg/mL) | Test Species | Germination Inhibition (%) | Root Length (mm, Mean ± SD) | Shoot Length (mm, Mean ± SD) | Phytotoxicity Rating (0-5) |
| Echinochloa crus-galli | |||||
| Amaranthus retroflexus | |||||
| Glycine max (Soybean) | |||||
| Positive Control | |||||
| Negative Control |
Table 2: Herbicidal Efficacy - Post-Emergence Application
| Concentration (µg/mL) | Test Species | Necrosis (%) | Chlorosis (%) | Growth Inhibition (%) | Biomass Reduction (g, Mean ± SD) |
| Echinochloa crus-galli | |||||
| Amaranthus retroflexus | |||||
| Glycine max (Soybean) | |||||
| Positive Control | |||||
| Negative Control |
Table 3: Fungicidal Efficacy - In Vitro Mycelial Growth Inhibition
| Concentration (µg/mL) | Fungal Species | Mycelial Growth Diameter (mm, Mean ± SD) | Inhibition (%) | EC₅₀ (µg/mL) |
| Botrytis cinerea | ||||
| Fusarium graminearum | ||||
| Rhizoctonia solani | ||||
| Positive Control | ||||
| Negative Control |
Experimental Protocols
Protocol 1: Evaluation of Pre-Emergence Herbicidal Activity
Objective: To assess the inhibitory effect of this compound on seed germination and early seedling growth of representative monocot and dicot weed species, as well as a crop species for selectivity.
Materials:
-
This compound
-
A commercial pre-emergence herbicide (e.g., Atrazine) as a positive control
-
Acetone (for stock solution preparation)
-
Tween® 20
-
Seeds of a monocot weed (e.g., Echinochloa crus-galli), a dicot weed (e.g., Amaranthus retroflexus), and a crop (e.g., Glycine max)
-
Petri dishes (90 mm) with filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of the test compound in acetone.
-
Test Solution Preparation: Create a series of dilutions (e.g., 1, 10, 100, 1000 µg/mL) in distilled water containing 0.1% (v/v) Tween® 20. The negative control will be 0.1% Tween® 20 in distilled water.
-
Seed Plating: Place 20 seeds of a single test species evenly on the filter paper in each petri dish.
-
Treatment Application: Add 5 mL of the respective test solution to each petri dish.
-
Incubation: Seal the petri dishes with parafilm and place them in a growth chamber at 25±2°C with a 16/8 hour light/dark cycle.
-
Data Collection: After 7 days, record the germination percentage, and measure the root and shoot length of the seedlings. Assign a phytotoxicity rating on a scale of 0 (no effect) to 5 (complete inhibition).
Protocol 2: Evaluation of Post-Emergence Herbicidal Activity
Objective: To determine the herbicidal effect of the compound when applied to emerged seedlings.
Materials:
-
Test compound and controls as in Protocol 1
-
Pots (10 cm diameter) with sterile potting mix
-
Seedlings of test species (at the 2-3 leaf stage)
-
Spray bottle
Procedure:
-
Plant Preparation: Grow the test plants in pots until they reach the 2-3 leaf stage.
-
Treatment Application: Prepare test solutions as described in Protocol 1. Uniformly spray the foliage of the seedlings with the respective solutions until runoff.
-
Incubation: Place the treated plants in a greenhouse or growth chamber under the same conditions as in Protocol 1.
-
Data Collection: After 14 days, visually assess the percentage of necrosis and chlorosis. Measure the fresh weight of the above-ground biomass to calculate growth inhibition.
Protocol 3: In Vitro Antifungal Assay (Poisoned Food Technique)
Objective: To evaluate the in vitro efficacy of this compound in inhibiting the mycelial growth of common plant pathogenic fungi.
Materials:
-
Test compound
-
A commercial fungicide (e.g., Azoxystrobin) as a positive control
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Potato Dextrose Agar (PDA) medium
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)
-
Sterile petri dishes (90 mm)
-
Cork borer (5 mm)
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of the test compound in DMSO.
-
Medium Preparation: Autoclave PDA medium and cool it to approximately 50-55°C.
-
Poisoned Medium Preparation: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). The final DMSO concentration in all plates, including the negative control, should not exceed 1%. Pour the amended PDA into sterile petri dishes.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.
-
Incubation: Incubate the plates at 25±2°C in the dark.
-
Data Collection: When the fungal growth in the negative control plate has almost reached the edge of the plate, measure the diameter of the mycelial colony in all plates. Calculate the percentage of inhibition relative to the negative control.
Visualizations
Caption: Workflow for herbicidal activity screening.
Caption: Workflow for in vitro antifungal screening.
Caption: Putative herbicidal mode of action.
References
Synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines. This class of compounds is of significant interest in medicinal chemistry due to its prevalence in bioactive natural products and its potential as therapeutic agents, notably as tubulin polymerization inhibitors for cancer therapy.[1][2][3]
Introduction
N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines are a privileged scaffold in drug discovery. The tetrahydroquinoline core provides a three-dimensional structure that can effectively interact with biological targets, while the N-aryl substituent allows for fine-tuning of pharmacological properties. The 6-methoxy group is a common feature in many biologically active molecules and can influence binding affinity and metabolic stability. Recent research has highlighted their potential as potent antitumor agents that target the colchicine binding site on tubulin.[1][3] The synthetic methodologies outlined below provide robust and versatile routes to access a diverse range of these valuable compounds.
Synthetic Strategies
Several effective methods have been developed for the synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Key strategies include:
-
One-Pot Sequential Reduction/Chan-Evans-Lam Coupling: A highly efficient, one-pot method starting from quinolines. This approach utilizes a boronic acid-catalyzed reduction of the quinoline ring followed by a copper-catalyzed N-arylation.[4][5][6][7]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms the C-N bond between 6-methoxy-1,2,3,4-tetrahydroquinoline and an aryl halide.[3][8][9][10] This method is known for its broad substrate scope and functional group tolerance.[10]
-
Domino Reactions: Multi-step sequences that occur in a single pot, offering high efficiency and atom economy. These can involve reduction of a nitro group followed by reductive amination and cyclization.[2]
Data Presentation
Table 1: One-Pot Synthesis of N-aryl-tetrahydroquinolines via Reduction/Chan-Evans-Lam Coupling[4][5]
| Entry | Quinoline Substrate | Arylboronic Acid | Product | Yield (%) |
| 1 | Quinoline | Phenylboronic acid | 1-Phenyl-1,2,3,4-tetrahydroquinoline | 96 |
| 2 | Quinoline | p-Tolylboronic acid | 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline | 94 |
| 3 | Quinoline | 4-Bromophenylboronic acid | 1-(4-Bromophenyl)-1,2,3,4-tetrahydroquinoline | 86 |
| 4 | Quinoline | 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinoline | 75 |
| 5 | 6-Methoxyquinoline | Phenylboronic acid | 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroquinoline | 96 |
| 6 | 2-Methylquinoline | Phenylboronic acid | 2-Methyl-1-phenyl-1,2,3,4-tetrahydroquinoline | 85 |
Table 2: Buchwald-Hartwig Amination for the Synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines[3]
| Entry | Aryl Halide | Catalyst/Ligand | Product | Yield (%) |
| 1 | 1-Iodonaphthalene | Pd(OAc)₂ / X-phos | N-(Naphthalen-1-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline | 75 |
| 2 | 2-Bromoquinoline | Pd(OAc)₂ / X-phos | N-(Quinolin-2-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline | 72 |
| 3 | 2,4-Dichloroquinazoline | Pd(OAc)₂ / X-phos | N-(2-Chloroquinazolin-4-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline | 68 |
Experimental Protocols
Protocol 1: One-Pot Synthesis via Sequential Reduction/Chan-Evans-Lam Coupling[4][5]
This protocol describes a general procedure for the synthesis of N-aryl tetrahydroquinolines from the corresponding quinoline and arylboronic acid.
Materials:
-
Quinoline (or substituted quinoline) (1.0 mmol)
-
Arylboronic acid (2.2 mmol)
-
Hantzsch ester (1.2 mmol)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.2 mmol)
-
1,2-Dichloroethane (DCE) (3.0 mL)
-
4 Å Molecular Sieves (100 mg)
Procedure:
-
To an oven-dried round-bottom flask, add the quinoline (1.0 mmol), arylboronic acid (1.2 mmol), and Hantzsch ester (1.2 mmol) in 1,2-dichloroethane (3.0 mL).
-
Stir the reaction mixture at 60 °C for 7 hours under an air atmosphere.
-
After completion of the reduction (monitored by TLC), cool the reaction mixture to room temperature.
-
Add the remaining arylboronic acid (1.0 mmol), Cu(OAc)₂·H₂O (0.2 mmol), and 4 Å molecular sieves (100 mg).
-
Stir the resulting mixture at room temperature for 40 hours under an air atmosphere.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired N-aryl-1,2,3,4-tetrahydroquinoline.
Protocol 2: Buchwald-Hartwig Amination[3]
This protocol provides a general method for the palladium-catalyzed N-arylation of 6-methoxy-1,2,3,4-tetrahydroquinoline.
Materials:
-
6-Methoxy-1,2,3,4-tetrahydroquinoline (1.0 mmol)[11]
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.04 mmol)
-
X-phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04-0.08 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Toluene (5.0 mL)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 6-methoxy-1,2,3,4-tetrahydroquinoline (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02-0.04 mmol), X-phos (0.04-0.08 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add anhydrous toluene (5.0 mL) via syringe.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the pure N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline.
Visualizations
Caption: Workflow for the one-pot synthesis of N-aryl-tetrahydroquinolines.
Caption: General workflow for Buchwald-Hartwig N-arylation.
References
- 1. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan-Evans-Lam Coupling Reaction [organic-chemistry.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. prepchem.com [prepchem.com]
Application Notes and Protocols for Studying Tubulin Polymerization Inhibition by Quinolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a central role in cell division, intracellular transport, and the maintenance of cell shape.[1] Their essential function in mitosis makes them a prime target for the development of anticancer therapies.[1] Agents that interfere with the dynamic equilibrium of tubulin polymerization and depolymerization can arrest cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1] Quinolinone derivatives have emerged as a promising class of compounds that exhibit antitumor activity by inhibiting tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[2]
These application notes provide a comprehensive guide for researchers investigating the effects of quinolinone derivatives on tubulin polymerization. Detailed protocols for key in vitro and cell-based assays are presented, along with methods for data analysis and presentation.
Mechanism of Action of Tubulin Polymerization Inhibitors
Microtubule-targeting agents are broadly categorized as either stabilizing or destabilizing agents.[1] Stabilizing agents, such as paclitaxel, promote polymerization and prevent microtubule disassembly, while destabilizing agents, like colchicine and vinca alkaloids, inhibit the formation of microtubules.[1] Quinolinone derivatives typically act as destabilizing agents, disrupting the formation of the mitotic spindle, which leads to mitotic arrest and subsequent cell death.[2]
Caption: Signaling pathway of a tubulin polymerization inhibitor.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the described assays for various quinolinone derivatives, demonstrating their potency as tubulin polymerization inhibitors.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound ID | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinolinone Derivatives | Controls | ||
| Compound 4c | 17 ± 0.3 | Colchicine | 9.21 |
| Compound 3b | 13.29 | Nocodazole | ~0.1 |
| Compound 3d | 13.58 | ||
| Compound 7f | 2.24 | ||
| Compound 7g | 2.1 |
Data compiled from multiple sources.[2][3][4]
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
| Compound 4g | MCF-7 | 3.02 ± 0.63 |
| Compound 3c | A549 | 5.9 |
| Quinoxaline Derivative 12 | Various | 0.19 - 0.51 |
Data compiled from multiple sources.[4][5][6]
Key Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin in a cell-free system. The increase in fluorescence from a reporter molecule that binds to polymerized microtubules is monitored over time.[7]
Caption: Workflow for the in vitro tubulin polymerization assay.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)[8]
-
GTP (10 mM stock)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)[9]
-
Quinolinone derivatives and control compounds (e.g., Nocodazole, Paclitaxel)
-
96-well, black, clear-bottom plates
-
Fluorescence microplate reader with temperature control
Protocol:
-
Preparation:
-
Prepare a 10x stock of the quinolinone derivative and control compounds in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be <1%.[10]
-
On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[7][8]
-
-
Assay Setup:
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed reader and begin monitoring fluorescence intensity (e.g., excitation 360 nm, emission 450 nm) every minute for 60-90 minutes.[8]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the rate of polymerization and the maximum polymer mass.
-
Calculate the IC50 value by plotting the percentage of inhibition against a range of compound concentrations.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of quinolinone derivatives on cell proliferation and viability.[1]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the quinolinone derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 595 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of G2/M arrest induced by tubulin inhibitors.[1]
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Treatment: Culture cells with the quinolinone derivative for a duration that allows for cell cycle progression (e.g., 18-24 hours).[1]
-
Cell Harvest: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.[2]
Immunofluorescence Microscopy of Microtubule Network
This method allows for the direct visualization of the effects of quinolinone derivatives on the cellular microtubule network.[1]
Protocol:
-
Cell Culture: Seed cells on sterile glass coverslips and treat with the test compounds.[1]
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Incubate the cells with a primary antibody against α-tubulin.
-
Wash and then incubate with a fluorescently-labeled secondary antibody.[1]
-
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
-
Analysis: Observe changes in microtubule morphology, such as depolymerization and disruption of the spindle apparatus in treated cells compared to controls.
Tubulin Binding Affinity Assay (Fluorescence Polarization)
This biophysical assay measures the binding affinity of the quinolinone derivative to tubulin in a competitive format.[9]
Principle: A fluorescently labeled ligand (tracer) that binds to tubulin will have a high fluorescence polarization (FP) signal. An unlabeled competitor, such as a quinolinone derivative, will displace the tracer, causing a decrease in the FP signal. The degree of displacement is proportional to the binding affinity of the test compound.[9]
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the quinolinone derivative.
-
Assay Setup: In a 384-well plate, add a constant concentration of tubulin and the fluorescent probe to each well.[9]
-
Compound Addition: Add the various concentrations of the quinolinone derivative or control compounds.
-
Measurement: Incubate to reach equilibrium and measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the change in FP against the compound concentration to determine the binding affinity (Kd or Ki).
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of quinolinone derivatives as tubulin polymerization inhibitors. By employing a combination of in vitro and cell-based assays, researchers can effectively characterize the mechanism of action, quantify the potency, and visualize the cellular effects of these promising anticancer agents. The systematic application of these methods will facilitate the identification and development of novel and effective microtubule-targeting drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-2,3-dihydro-1H-quinolin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-methoxy-2,3-dihydro-1H-quinolin-4-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the intramolecular Friedel-Crafts cyclization of a suitable N-aryl-β-halopropionamide precursor, typically N-(4-methoxyphenyl)-3-chloropropionamide. This reaction is usually promoted by a Lewis acid or a strong protic acid.
Q2: I am experiencing low yields in my synthesis. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.
-
Side reactions: Undesired side reactions, such as intermolecular reactions or the formation of isomers, can consume starting materials and reduce the yield of the desired product.
-
Suboptimal reaction conditions: Temperature, reaction time, and the choice and amount of catalyst are critical parameters that need to be optimized.
-
Impure starting materials: The purity of the N-(4-methoxyphenyl)-3-chloropropionamide precursor is vital for a successful reaction.
Q3: I am observing the formation of 6-hydroxy-2,3-dihydro-1H-quinolin-4-one as a major byproduct. Why is this happening and how can I prevent it?
A3: The formation of the 6-hydroxy analogue is a known issue, particularly when using strong Lewis acids like aluminum chloride (AlCl₃) as a catalyst in the Friedel-Crafts cyclization.[1][2] The Lewis acid can catalyze the cleavage of the methyl ether bond. To minimize this demethylation, you can:
-
Use a milder Lewis acid: Explore alternative Lewis acids that are less prone to causing ether cleavage.
-
Optimize the amount of Lewis acid: Using a stoichiometric excess of the Lewis acid can promote demethylation. Carefully titrating the amount of catalyst is recommended.
-
Consider a two-step synthesis: An alternative approach is to synthesize the 6-hydroxy-2,3-dihydro-1H-quinolin-4-one first and then perform a selective methylation of the hydroxyl group to obtain the desired 6-methoxy product.
Q4: What are the best practices for purifying the final product?
A4: Purification of this compound is typically achieved through:
-
Recrystallization: This is an effective method for removing impurities. Suitable solvent systems often include ethanol, methanol, or mixtures of a good solvent (like ethyl acetate) and a poor solvent (like hexanes).
-
Column chromatography: For more challenging separations, column chromatography on silica gel is recommended. A common eluent system is a gradient of ethyl acetate in hexanes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use fresh, anhydrous Lewis acid. 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed. |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Intermolecular side reactions are occurring. 3. Presence of impurities in the starting material. | 1. Lower the reaction temperature. 2. Use a higher dilution of the reaction mixture. 3. Purify the N-(4-methoxyphenyl)-3-chloropropionamide precursor before the cyclization step. |
| Product is an oil and difficult to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography before attempting recrystallization. 2. Ensure the product is thoroughly dried under vacuum. |
| Demethylation to 6-hydroxy-2,3-dihydro-1H-quinolin-4-one | Strong Lewis acid catalyst (e.g., AlCl₃) is cleaving the methoxy group.[1][2] | 1. Switch to a milder Lewis acid (e.g., FeCl₃, ZnCl₂). 2. Use polyphosphoric acid (PPA) as the cyclizing agent. 3. Perform a two-step synthesis: synthesize the 6-hydroxy derivative and then methylate it. |
Data Presentation
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Cyclization
| Catalyst | Typical Molar Equivalents | Common Solvent | Reported Yield Range (%) | Key Considerations |
| Aluminum Chloride (AlCl₃) | 3 - 5 | High-boiling amides (e.g., DMA) or amines | Variable, can be high but often with demethylation | Prone to causing demethylation of the methoxy group to the corresponding phenol.[1][2] |
| Polyphosphoric Acid (PPA) | Used as solvent/catalyst | - | Moderate to Good | Generally milder conditions, may reduce the extent of demethylation. |
| Ferric Chloride (FeCl₃) | 1.1 - 2.0 | Dichloromethane, 1,2-dichloroethane | Moderate | Milder Lewis acid, may offer better selectivity against demethylation. |
Note: Yields are highly dependent on the specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide (Precursor)
-
To a solution of p-anisidine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or toluene), add triethylamine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 3-chloropropionyl chloride (1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound (General Procedure)
Method A: Using a Lewis Acid (e.g., FeCl₃)
-
To a stirred suspension of anhydrous ferric chloride (1.5 eq.) in dry 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon), add N-(4-methoxyphenyl)-3-chloropropionamide (1.0 eq.).
-
Heat the reaction mixture to reflux (approximately 83 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or recrystallization.
Method B: Using Polyphosphoric Acid (PPA)
-
Add N-(4-methoxyphenyl)-3-chloropropionamide (1.0 eq.) to polyphosphoric acid (10-20 times the weight of the amide).
-
Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Purification of 6-methoxy-2,3-dihydro-1H-quinolin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 6-methoxy-2,3-dihydro-1H-quinolin-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials such as p-anisidine, byproducts from side reactions, and residual reagents. The synthesis often involves cyclization reactions which may not go to completion, leaving starting materials in the crude product.[1] Depending on the synthetic route, potential byproducts could include isomers or over-alkylated products.
Q2: My TLC plate shows multiple spots after the reaction. What do they likely represent?
A2: A typical TLC of the crude product may show a major spot for this compound, along with other spots. A spot with a very low Rf value, possibly remaining at the baseline, could be the more polar starting material, p-anisidine. Other spots could represent non-polar byproducts or intermediates. It is crucial to run co-spots with known starting materials to identify them.
Q3: What are the recommended initial purification strategies for crude this compound?
A3: An initial acid-base extraction can be effective for removing unreacted p-anisidine. The basic nature of the starting amine allows for its separation from the desired neutral product. Following the extraction, column chromatography or recrystallization are commonly employed to achieve high purity.[2]
Q4: Is this compound stable during purification?
A4: Quinolone scaffolds are generally stable.[3] However, prolonged exposure to strong acids or bases, or high temperatures, should be avoided to prevent potential degradation. Monitoring for the appearance of new spots on TLC during purification is recommended.
Troubleshooting Guides
Issue 1: Persistent Impurity after Column Chromatography
Symptom: An unknown impurity co-elutes with the product during column chromatography.
Possible Cause: The impurity has a polarity very similar to the desired product.
Troubleshooting Steps:
-
Optimize the Eluent System:
-
If using a standard hexane/ethyl acetate system, try a different solvent system such as dichloromethane/methanol or toluene/acetone.
-
Employing a shallow gradient elution can improve separation.
-
-
Change the Stationary Phase:
-
If using silica gel, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica (C18).
-
-
Recrystallization:
-
Attempt to recrystallize the partially purified product from a suitable solvent or solvent pair.[4]
-
Issue 2: Low Recovery after Purification
Symptom: Significant loss of product after column chromatography or recrystallization.
Possible Causes:
-
Product Streaking on Column: The product may be too polar for the chosen eluent system, causing it to streak and not elute properly.
-
Inappropriate Recrystallization Solvent: The product may have high solubility in the chosen recrystallization solvent, even at low temperatures.
-
Product Decomposition: The product may be degrading on the stationary phase (e.g., acidic silica gel).
Troubleshooting Steps:
-
For Column Chromatography:
-
Increase the polarity of the eluent.
-
Consider deactivating the silica gel with a small amount of triethylamine in the eluent if the compound is basic.
-
-
For Recrystallization:
-
Perform a thorough solvent screen to find a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.
-
If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, dichloromethane/hexane).
-
Purification Methodologies Overview
| Purification Technique | Stationary/Mobile Phase or Solvent | Key Advantages | Common Challenges |
| Column Chromatography | Stationary: Silica Gel, AluminaMobile: Hexane/Ethyl Acetate, DCM/Methanol | High resolution for separating compounds with different polarities.[5] | Can be time-consuming; potential for product loss on the column. |
| Recrystallization | Ethanol, Methanol, Acetone, Ethyl Acetate | Can yield very pure crystalline material; scalable. | Requires finding a suitable solvent; may not remove all impurities.[6] |
| Acid-Base Extraction | Organic Solvent (e.g., DCM, EtOAc) and Aqueous Acid/Base | Efficient removal of acidic or basic impurities/starting materials. | Emulsion formation can be an issue; product must be stable to pH changes. |
| Preparative HPLC | Stationary: C18Mobile: Acetonitrile/Water with Formic Acid | Highest resolution for difficult separations; suitable for final polishing.[7] | Expensive; requires specialized equipment; limited sample load. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol details the purification of crude this compound using flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Round bottom flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. An ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with a low polarity solvent (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (gradient elution) based on the TLC analysis.
-
-
Fraction Collection:
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of the potential solvent at room temperature. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Quinoline, 1,2,3,4-tetrahydro-6-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Solubility Challenges of 6-Methoxy-2,3-dihydro-1H-quinolin-4-one in Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 6-methoxy-2,3-dihydro-1H-quinolin-4-one in various experimental assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you address and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many quinolinone derivatives, including this compound, can be attributed to their molecular structure. The quinolinone core is a bicyclic aromatic system that is predominantly hydrophobic.[1] Strong intermolecular forces within the solid crystal lattice of the compound can also make it energetically unfavorable for water molecules to solvate individual molecules, thus limiting solubility. The presence of lipophilic groups can further decrease water solubility.
Q2: I'm observing inconsistent results in my cell-based assay. Could this be related to the solubility of this compound?
A2: Yes, inconsistent results in biological assays are a common consequence of poor compound solubility.[1] If the compound precipitates in the assay medium, the actual concentration exposed to the cells will be lower and more variable than the intended concentration. This can lead to an underestimation of the compound's activity and poor structure-activity relationships (SAR).
Q3: My compound precipitated out of its DMSO stock solution upon storage. What should I do?
A3: Precipitation from DMSO stock solutions can happen for a few reasons. DMSO is hygroscopic, meaning it can absorb water from the atmosphere, which can decrease the solubility of hydrophobic compounds over time.[1] Some compounds may also have limited solubility even in pure DMSO at high concentrations. To address this, you can try preparing fresh stock solutions before each experiment, storing the compound as a dry powder, or storing it at a lower concentration. Gently warming the solution and sonication may help in redissolving the precipitate, but always visually inspect for complete dissolution before use.[1]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: The tolerance for DMSO varies significantly depending on the cell line and the specific assay being performed. It is crucial to determine the maximum tolerable DMSO concentration for your experimental system.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer
If you observe precipitation when diluting your DMSO stock of this compound into your aqueous assay buffer, consult the following table for potential causes and solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate formation. | The compound's concentration exceeds its kinetic solubility in the aqueous buffer. | - Decrease the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your assay.- Prepare a serial dilution of the compound in the assay buffer. |
| Precipitate forms over time. | The compound is supersaturated and is slowly crashing out of solution. | - Use the prepared solution immediately after dilution.- Consider using a solubility-enhancing excipient like cyclodextrin. |
Issue 2: Inconsistent Assay Results or Lower than Expected Potency
Inconsistent results or an apparent lack of activity can often be traced back to solubility issues. The following table provides guidance on how to troubleshoot these problems.
| Observation | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Incomplete dissolution or precipitation of the compound leading to non-uniform concentrations. | - Visually inspect the assay plate for any signs of precipitation.- Implement a robust dissolution procedure for your compound stock.- Consider pre-dissolving the compound in a small amount of a suitable organic solvent before adding it to the assay medium. |
| IC50 values are higher than anticipated. | The actual concentration of the dissolved compound is lower than the nominal concentration due to poor solubility. | - Determine the kinetic solubility of your compound in the assay buffer.- Employ solubility enhancement techniques to increase the concentration of the dissolved compound. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a method to estimate the kinetic solubility of this compound in a specific buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer of choice (e.g., PBS, pH 7.4)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring turbidity
Procedure:
-
Prepare a stock solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Transfer to assay buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to another 96-well plate containing a larger volume (e.g., 198 µL) of the assay buffer. This will create a range of compound concentrations in a final DMSO concentration of 1%.
-
Equilibrate: Cover the plate and incubate at room temperature for 1-2 hours to allow the solution to equilibrate.[1]
-
Measure turbidity: Read the absorbance of each well at a wavelength of 620 nm. An increase in absorbance indicates precipitation. The highest concentration that does not show a significant increase in absorbance is an estimate of the kinetic solubility.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol outlines a general procedure for using a co-solvent to improve the solubility of this compound.
Materials:
-
This compound
-
Co-solvent (e.g., DMSO, ethanol, PEG 400)
-
Assay buffer
Procedure:
-
Prepare a high-concentration stock: Dissolve this compound in 100% of the chosen co-solvent to create a high-concentration stock solution (e.g., 20 mg/mL in PEG 400).[1] Use gentle warming and vortexing to ensure complete dissolution.[1]
-
Prepare working solutions: Create a serial dilution of this stock solution using the same co-solvent.
-
Dilute into assay buffer: Add a small volume (e.g., 1-2 µL) of each dilution to the wells of your assay plate containing the assay buffer to reach the final desired compound concentration.[1]
-
Vehicle control: Ensure that control wells contain the same final concentration of the co-solvent without the compound.[1]
Visualizing Workflows and Concepts
To further aid in understanding the troubleshooting process and the principles of solubility enhancement, the following diagrams have been created.
Caption: Troubleshooting workflow for compound precipitation in assays.
Caption: Key strategies for enhancing the solubility of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 6-Methoxy-2,3-dihydro-1H-quinolin-4-one Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions for 6-methoxy-2,3-dihydro-1H-quinolin-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for derivatization on the this compound scaffold?
A1: The primary reactive sites on the this compound core are the secondary amine at the N-1 position and the α-carbon at the C-3 position adjacent to the carbonyl group. The N-1 position is readily available for N-alkylation and N-acylation reactions. The C-3 position can undergo reactions such as aldol condensations or halogenation, often following deprotonation with a suitable base.
Q2: I am planning an N-alkylation reaction. What general conditions should I start with?
A2: For N-alkylation, a common starting point is to use a suitable base to deprotonate the nitrogen, followed by the addition of an alkyl halide. A typical procedure involves dissolving the quinolinone in a polar aprotic solvent like DMF or acetonitrile, adding a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), and then introducing the alkylating agent (e.g., an alkyl bromide or iodide). The reaction temperature can range from room temperature to gentle heating (50-80 °C), depending on the reactivity of the alkylating agent.[1]
Q3: My derivatization reaction is not proceeding to completion. What are the likely causes?
A3: Incomplete reactions can be due to several factors:
-
Insufficiently strong base: The pKa of the N-H bond may require a stronger base for complete deprotonation.
-
Poor quality reagents: The alkylating or acylating agent may have degraded, or the solvent may not be anhydrous.[2]
-
Low reaction temperature: The activation energy for the reaction may not be met at the current temperature.
-
Steric hindrance: A bulky alkylating or acylating agent may react slowly.
Q4: I am observing multiple products in my reaction mixture. What are the potential side reactions?
A4: The formation of multiple products can be attributed to several side reactions:
-
O-alkylation vs. N-alkylation: While N-alkylation is generally favored, some O-alkylation at the carbonyl oxygen can occur, leading to an enol ether.
-
C-alkylation: The enolate formed by deprotonation at the C-3 position can compete with the nitrogen for the alkylating agent.
-
Dialkylation: If a dihalide is used as the alkylating agent, reaction at both ends is possible.
-
Product decomposition: The desired product may be unstable under the reaction or workup conditions.[2] It is advisable to monitor the reaction by TLC or LC-MS to check for product degradation.[2]
Troubleshooting Guides
Issue 1: Low Yield of N-Alkylated Product
Low yields in N-alkylation reactions are a common problem. A systematic approach to troubleshooting is recommended to identify the root cause.[2]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the solvent is anhydrous, as moisture can quench the base (especially NaH) and hydrolyze the alkylating agent. Use freshly opened or properly stored reagents.[2]
-
Optimize Base and Solvent: The choice of base and solvent is critical. If a weak base like K₂CO₃ is ineffective, consider a stronger base such as NaH or LiHMDS. The solvent should fully dissolve the starting material and be compatible with the chosen base.
-
Adjust Reaction Temperature and Time: Some reactions require higher temperatures to proceed at a reasonable rate. Incrementally increase the temperature and monitor the reaction progress by TLC or LC-MS. Ensure the reaction is allowed to run for a sufficient duration.[2]
-
Consider Alternative Alkylating Agents: If an alkyl chloride is being used, switching to the more reactive alkyl bromide or iodide can improve the reaction rate and yield.
Data Presentation: Example Optimization of N-Alkylation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 45 |
| 2 | NaH | DMF | 25 (RT) | 6 | 75 |
| 3 | NaH | DMF | 60 | 2 | 92 |
| 4 | Cs₂CO₃ | DMF | 60 | 4 | 88 |
Issue 2: Formation of an Unexpected Side Product
The isolation of an unexpected product can be a result of unforeseen reactivity.
Troubleshooting Steps:
-
Characterize the Side Product: Fully characterize the side product using techniques like NMR, MS, and IR spectroscopy to understand its structure. This will provide clues about the reaction pathway that is occurring.
-
Re-evaluate Reaction Conditions:
-
If an O-alkylated product is observed, consider changing the solvent or counter-ion to favor N-alkylation.
-
If a C-alkylated product is formed, using a less coordinating cation (e.g., switching from a lithium to a potassium base) might increase the nucleophilicity of the nitrogen.
-
If a dimer or polymer is formed, it could be due to decomposition. Try running the reaction at a lower temperature or under an inert atmosphere.[3]
-
-
Modify the Order of Addition: Adding the base to the solution of the quinolinone and alkylating agent (instead of pre-forming the anion) can sometimes alter the selectivity, although this is less common.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or THF (0.1 M) under an inert atmosphere.
-
Add a base such as triethylamine (1.5 eq) or pyridine (used as solvent).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring for completion by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[3]
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting workflow for addressing low product yield in derivatization reactions.
References
Technical Support Center: Enhancing the In Vivo Stability of 6-Methoxy-2,3-dihydro-1H-quinolin-4-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the stability of 6-methoxy-2,3-dihydro-1H-quinolin-4-one for in vivo studies. The information is presented in a question-and-answer format to directly address common challenges.
Disclaimer: Direct experimental data for this compound is limited in publicly available literature. Therefore, much of the guidance provided is based on established principles for quinolinone derivatives and other poorly soluble small molecules. Researchers should consider this information as a starting point and perform compound-specific validation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in in vivo studies?
A1: Based on the general behavior of quinolinone derivatives, the primary stability concerns for this compound are expected to be:
-
Poor Aqueous Solubility: The planar, aromatic structure of the quinolinone core contributes to low water solubility, which can lead to precipitation in aqueous physiological environments and limit bioavailability.[1]
-
Metabolic Degradation: The compound is likely susceptible to metabolism in the liver. Potential metabolic pathways include oxidation, demethylation of the methoxy group, and conjugation with glutathione. Similar methoxy quinoline derivatives have been shown to form glutathione adducts in vitro and in vivo.[2]
-
Chemical Degradation: Quinolinone structures can be susceptible to degradation under certain conditions, including:
-
Hydrolysis: The amide bond in the dihydro-quinolinone ring may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The electron-rich aromatic ring system can be prone to oxidation.
-
Photodegradation: Exposure to light can induce degradation of the quinoline core.
-
Q2: My compound is precipitating when I dilute my DMSO stock into aqueous buffer for my in vivo study. What can I do?
A2: This is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Optimize Formulation: Move beyond a simple DMSO/saline dilution. Consider using formulation strategies to improve and maintain solubility.
-
Use Co-solvents: Employ a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) and water. It is crucial to determine the maximum tolerable percentage of the co-solvent for the chosen animal model.
-
Incorporate Solubilizing Excipients:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used option.[1]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at low concentrations to improve solubility and stability.
-
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations can enhance solubility and absorption.[3][4]
-
Particle Size Reduction: Nanosuspensions or micronization can increase the surface area of the compound, leading to a faster dissolution rate.[5]
Q3: How can I assess the metabolic stability of my compound in vitro before starting in vivo studies?
A3: In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound. The most common methods involve incubating the compound with:
-
Liver Microsomes: These contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.
-
Hepatocytes: These are whole liver cells that contain a broader range of metabolic enzymes, including both phase I (e.g., CYPs) and phase II (e.g., UGTs, SULTs) enzymes.
By measuring the disappearance of the parent compound over time, you can determine key parameters like half-life (t½) and intrinsic clearance (CLint).
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
| Possible Cause | Troubleshooting Steps |
| Poor Compound Solubility and Precipitation | - Visually inspect the dosing solution for any signs of precipitation before and after administration.- Perform a pre-formulation solubility screen with different vehicles.- Consider using a formulation with improved solubilizing capacity (e.g., cyclodextrins, lipid-based formulations).[1] |
| Rapid Metabolism | - Conduct in vitro metabolic stability assays with liver microsomes or hepatocytes from the relevant species to estimate the intrinsic clearance.- Analyze plasma samples for the presence of major metabolites. |
| Instability in Formulation | - Assess the stability of the compound in the dosing vehicle over the duration of the study under the relevant storage conditions.- Use a fresh preparation of the dosing solution for each experiment. |
| Inconsistent Dosing | - Ensure accurate and consistent administration of the dosing volume.- For oral gavage, verify proper placement to avoid accidental administration into the lungs. |
Issue 2: Low Oral Bioavailability
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | - Implement formulation strategies to enhance solubility, such as using amorphous solid dispersions or lipid-based formulations.[3][4][6] |
| High First-Pass Metabolism | - If in vitro metabolism is high, consider co-administration with a metabolic inhibitor (use with caution and appropriate justification).- Explore alternative routes of administration that bypass the liver, such as intravenous or intraperitoneal injection, to determine the extent of first-pass metabolism. |
| Poor Membrane Permeability | - Assess the compound's permeability using in vitro models like Caco-2 or PAMPA assays.- If permeability is low, structural modification of the compound may be necessary. |
| Efflux by Transporters | - Investigate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) using in vitro transporter assays. |
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
Objective: To determine the approximate solubility of this compound in various formulation vehicles.
Materials:
-
This compound
-
Various solvents and formulation vehicles (e.g., water, PBS pH 7.4, PEG 400, Solutol® HS 15, HP-β-CD solutions of varying concentrations)
-
Vials with screw caps
-
Orbital shaker at a controlled temperature
-
Centrifuge
-
HPLC with UV detector
Method:
-
Add an excess amount of the compound to a vial containing a known volume of the test vehicle.
-
Cap the vials tightly and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-48 hours.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.[7]
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of this compound using liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (from the species of interest, e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic stability (e.g., verapamil, testosterone)
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS for analysis
Method:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the elimination rate constant (k) and calculate the half-life (t½ = 0.693/k).
-
Calculate the intrinsic clearance (CLint) from the half-life and the protein concentration.
Data Presentation
Table 1: Physicochemical Properties of Structurally Similar Compounds
| Property | 2,3-dihydroquinolin-4(1H)-one[8] | 6-Methoxy-quinoline derivative (representative) |
| Molecular Formula | C9H9NO | C10H9NO |
| Molecular Weight | 147.17 g/mol | ~159.18 g/mol |
| LogP (predicted) | 1.4 | 1.5 - 2.5 |
| pKa (predicted) | Not readily available | Basic nitrogen in the quinoline ring |
| Aqueous Solubility | Poor | Generally poor |
Note: The data for the 6-methoxy-quinoline derivative is representative of the class and should be experimentally determined for the specific compound of interest.
Table 2: Representative In Vitro Metabolic Stability Data for a Quinolinone Derivative
| Species | t½ (min) | CLint (µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 25 | 27.7 |
| Mouse | 15 | 46.2 |
This is example data and will vary significantly depending on the specific compound structure.
Visualizations
Caption: A typical experimental workflow for advancing a compound from pre-formulation to in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. future4200.com [future4200.com]
- 7. The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,3-dihydroquinolin-4(1H)-one | C9H9NO | CID 117158 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Permeability of 6-methoxy-2,3-dihydro-1H-quinolin-4-one Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cell permeability optimization of 6-methoxy-2,3-dihydro-1H-quinolin-4-one analogs.
Frequently Asked Questions (FAQs)
Q1: My this compound analog exhibits low apparent permeability (Papp) in the Caco-2 assay. What are the potential reasons?
Low apparent permeability of your quinolinone analog in a Caco-2 assay can stem from several factors related to the compound's intrinsic properties and its interaction with the cell monolayer. Key considerations include:
-
High Polarity: The presence of the methoxy group and the quinolinone core may contribute to a higher polar surface area (PSA), which can hinder passive diffusion across the lipophilic cell membrane.
-
Low Lipophilicity: The compound may have an unfavorable octanol-water partition coefficient (LogP), preventing efficient partitioning into the lipid bilayer of the intestinal cells.
-
Efflux Transporter Activity: The analog could be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and actively pump the compound out, reducing its net transport across the monolayer.[1][2]
-
Poor Aqueous Solubility: Low solubility in the assay buffer can lead to the compound precipitating, thus reducing the concentration available for absorption and resulting in an underestimation of its permeability.[3][4]
-
Metabolism by Caco-2 Cells: The compound might be metabolized by enzymes present in the Caco-2 cells, leading to a lower concentration of the parent compound in the receiver compartment.
Q2: How can I determine if my quinolinone analog is a substrate for efflux transporters like P-gp?
To assess if your compound is subject to active efflux, you can perform a bidirectional Caco-2 permeability assay, measuring transport from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side.[5]
-
Calculate the Efflux Ratio (ER): The efflux ratio is calculated as the ratio of the basolateral-to-apical apparent permeability (Papp B-A) to the apical-to-basolateral apparent permeability (Papp A-B).
-
An efflux ratio greater than 2 is a strong indication that the compound is a substrate for active efflux transporters.[2]
-
-
Use of Inhibitors: You can also perform the permeability assay in the presence of known efflux pump inhibitors, such as verapamil for P-gp.[2] A significant increase in the A-B permeability in the presence of the inhibitor confirms the involvement of that specific transporter.
Q3: What initial steps can I take to improve the permeability of my lead this compound analog?
Improving cell permeability often involves a multi-pronged approach focused on modifying the physicochemical properties of your analog. Consider these initial strategies:
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties can enhance membrane permeability. These "prodrugs" are designed to be cleaved by intracellular enzymes, releasing the active parent drug inside the cell.[6][7] For your quinolinone analog, consider esterification or other modifications of any available hydroxyl or amine groups.
-
Structural Modifications:
-
Increase Lipophilicity: Introduce lipophilic substituents at suitable positions on the quinolinone ring to improve partitioning into the cell membrane.
-
Reduce Polar Surface Area (PSA): Strategically modify or mask hydrogen bond donors and acceptors to enhance passive diffusion.
-
-
Formulation Strategies: For compounds with poor aqueous solubility, formulation approaches such as the use of solubilizing agents or lipid-based formulations can improve the concentration of the compound available for absorption in in vitro assays.[3][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Papp values with high variability between wells. | Compound Precipitation: The analog has low aqueous solubility and is precipitating in the donor well. | 1. Visually inspect the donor wells for any precipitate. 2. Reduce the dosing concentration of the compound. 3. Incorporate a small percentage of a co-solvent (e.g., DMSO, ensuring final concentration is non-toxic to cells).[4] |
| Low Papp (A-B) and high Papp (B-A), resulting in a high efflux ratio (>2). | Active Efflux: The compound is a substrate for efflux transporters (e.g., P-gp, BCRP). | 1. Confirm efflux by running the assay with a known inhibitor of the suspected transporter (e.g., verapamil for P-gp).[2] 2. If efflux is confirmed, consider structural modifications to reduce recognition by the transporter. |
| Consistently low TEER (Transepithelial Electrical Resistance) values across the Caco-2 monolayer. | Incomplete Monolayer Formation: The Caco-2 cells have not fully differentiated and formed tight junctions. | 1. Review and optimize the cell culture conditions (e.g., seeding density, culture medium, duration of culture). Caco-2 cells typically require 18-22 days to form a confluent monolayer.[5] 2. Ensure proper handling of the Transwell™ plates to avoid disturbing the cell monolayer. |
| Good permeability in PAMPA but poor permeability in Caco-2 assay. | Active Efflux or Metabolism: The compound is likely a substrate for efflux transporters or is being metabolized by the Caco-2 cells, processes not accounted for in the artificial PAMPA membrane.[9] | 1. Perform a bidirectional Caco-2 assay to investigate efflux. 2. Analyze the receiver compartment samples for the presence of metabolites using LC-MS/MS. |
| Low compound recovery at the end of the experiment. | Non-specific Binding or Instability: The compound may be binding to the plastic of the assay plates or may be unstable in the assay buffer. | 1. Use low-binding plates for the assay. 2. Assess the stability of the compound in the assay buffer over the incubation period. 3. Analyze both donor and receiver compartments at the end of the experiment to calculate mass balance. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive, transcellular permeability.
Methodology:
-
Prepare the Lipid Membrane Solution: A common lipid solution is 2% (w/v) lecithin in dodecane.
-
Coat the Donor Plate: Add 5 µL of the lipid solution to the membrane of each well of a 96-well filter donor plate.
-
Prepare Compound Solutions: Dissolve the this compound analogs in a suitable buffer (e.g., PBS, pH 7.4) to the desired concentration (typically 10-50 µM), ensuring the final DMSO concentration is below 1%.[10]
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of the same buffer.
-
Assemble the PAMPA Sandwich: Place the lipid-coated donor plate onto the acceptor plate.
-
Add Compound to Donor Plate: Add 200 µL of the compound solution to each well of the donor plate.
-
Incubation: Cover the plate and incubate at room temperature for 4 to 18 hours.[11]
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
Data Analysis:
The effective permeability (Pe) is calculated using the following equation:
Pe (cm/s) = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / ( (VA + VD) * Area * Time )
Where:
-
[drug]acceptor is the concentration in the acceptor well.
-
[drug]equilibrium is the theoretical equilibrium concentration.
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line that forms a monolayer resembling the intestinal epithelium, allowing for the assessment of both passive and active transport.[1]
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 18-22 days to allow for differentiation and formation of a confluent monolayer.[5]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be ≥ 200 Ω*cm² to ensure monolayer integrity.[12]
-
Prepare Dosing Solutions: Dissolve the quinolinone analogs in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration (typically 1-10 µM).[1]
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]
-
At the end of the incubation, take samples from both compartments for analysis.
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Follow the same incubation and sampling procedure as for A-B permeability.
-
-
Sample Analysis: Quantify the concentration of the analog in the samples using LC-MS/MS.
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
The efflux ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B)
Visualizations
Caption: Workflow for cell permeability optimization.
Caption: Drug transport pathways across a Caco-2 cell monolayer.
References
- 1. enamine.net [enamine.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 8. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAMPA | Evotec [evotec.com]
- 10. A New PAMPA Model Proposed on the Basis of a Synthetic Phospholipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
"addressing off-target effects of 6-methoxy-2,3-dihydro-1H-quinolin-4-one"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-methoxy-2,3-dihydro-1H-quinolin-4-one. The information provided is intended to help address potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
While specific data for this compound is limited, based on its quinolinone core structure, potential off-target effects may include:
-
Kinase Inhibition: Quinolinone-based inhibitors can exhibit activity against multiple kinases, often within the same family as the primary target due to similarities in the ATP-binding pocket.[1]
-
NQO2 Inhibition: A known off-target for some quinolinone-based inhibitors is the oxidoreductase NQO2.[1][2]
-
Tubulin Polymerization: Certain dihydroquinazolinone derivatives, which share structural similarities, have been shown to impact tubulin polymerization.[3][4]
-
Bromodomain Inhibition: Derivatives of 6-methoxy-quinoline have been identified as BET bromodomain inhibitors.[5]
-
GPCR Modulation: Some 6-methoxy-dihydro-isoquinoline compounds (a related scaffold) have been investigated as positive allosteric modulators of the GLP-1 and GIP receptors.[6]
Q2: My experimental results are not consistent with the expected on-target activity. What could be the cause?
Inconsistent results can arise from several factors, including off-target effects, compound stability, or experimental variability. It is crucial to verify target engagement and assess the compound's broader selectivity profile.
Q3: I'm observing unexpected cytotoxicity in my cell-based assays. What could be the reason?
Unexpected cytotoxicity could be an indication of off-target activity. Quinolinone derivatives have been reported to exhibit broad-spectrum cytotoxic effects.[3][4] It is recommended to perform counter-screening assays against a panel of kinases and other potential off-targets to identify the source of toxicity.
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Potency
If you observe a cellular phenotype or potency that is inconsistent with the inhibition of the intended target, consider the following troubleshooting workflow.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
Issue 2: High Background Signal or Assay Interference
High background signals in biochemical assays can mask the true inhibitory activity of the compound.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Compound Autofluorescence/Autoluminescence | Run a control plate with the compound and assay buffer without the enzyme to measure background signal. Subtract this background from all experimental wells. |
| ATP-Competitive Inhibition | If using a kinase assay, ensure the ATP concentration is at or near the Km for the kinase to ensure data comparability.[7] |
| Non-specific Protein Binding | Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to minimize non-specific binding. |
| Compound Precipitation | Visually inspect wells for precipitation. Determine the solubility of the compound in the assay buffer. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Kinome Scan)
This protocol outlines a general approach for assessing the selectivity of this compound against a broad panel of kinases.
Objective: To identify off-target kinase interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Format: Utilize a radiometric [γ-33P]-ATP filter binding assay or a fluorescence/luminescence-based assay format.
-
Kinase Panel: Select a diverse panel of kinases representing different branches of the human kinome. Commercial services offer panels of over 400 kinases.
-
Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO).
-
Follow-up: For kinases showing significant inhibition (>50%), determine the IC50 value by performing a dose-response experiment.
Data Presentation:
| Kinase | Percent Inhibition @ 10 µM | IC50 (nM) |
| Primary Target | 95% | 50 |
| Off-Target Kinase A | 75% | 500 |
| Off-Target Kinase B | 60% | 1,200 |
| Off-Target Kinase C | 15% | >10,000 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol determines if the compound binds to its intended target in a cellular context.
Objective: To confirm target engagement in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with the compound at various concentrations or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein at each temperature by Western blot or other protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates binding.
Caption: A simplified workflow for the Cellular Thermal Shift Assay.
Protocol 3: Tubulin Polymerization Assay
This protocol can be used to assess whether the compound affects microtubule formation.
Objective: To investigate potential off-target effects on tubulin dynamics.
Methodology:
-
Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescent reporter.
-
Assay Setup: In a 96-well plate, add the compound at various concentrations, a positive control (e.g., paclitaxel or nocodazole), and a vehicle control.
-
Initiate Polymerization: Add the tubulin and GTP solution to all wells to initiate polymerization.
-
Fluorescence Reading: Measure the fluorescence over time at 37°C. An increase in fluorescence corresponds to tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the compound-treated wells to the controls. Inhibition or promotion of polymerization will be evident as a change in the curve.
Data Presentation:
| Compound Concentration | % Tubulin Polymerization (relative to vehicle) |
| Vehicle | 100% |
| 1 µM | 95% |
| 10 µM | 70% |
| 100 µM | 40% |
| Paclitaxel (Positive Control) | 150% |
| Nocodazole (Negative Control) | 20% |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Detecting 6-methoxy-2,3-dihydro-1H-quinolin-4-one
Welcome to the technical support center for the analysis of 6-methoxy-2,3-dihydro-1H-quinolin-4-one. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the detection and quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial analytical techniques for the identification and quantification of this compound?
A1: For the identification and quantification of this compound, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary technique. For confirmation of identity and more sensitive quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the pure compound.
Q2: My sample of this compound shows poor solubility in common HPLC mobile phases. What can I do?
A2: Solubility issues are common with heterocyclic compounds.[1] If you are experiencing poor solubility, consider the following:
-
Solvent Selection: Test a range of solvents with varying polarities for sample preparation. While methanol and acetonitrile are common, you might explore using a small percentage of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the initial sample before diluting with the mobile phase.
-
pH Adjustment: The solubility of quinolinone derivatives can be pH-dependent. Try adjusting the pH of your sample diluent to see if solubility improves.
-
Sonication: Applying ultrasonic waves can help to dissolve the compound.
Q3: I am observing peak tailing in my HPLC chromatogram. What are the likely causes and solutions?
A3: Peak tailing in HPLC can be caused by several factors. A systematic approach to troubleshooting is recommended to identify and resolve the issue. Common causes include interactions with active sites on the column, mismatched solvent strength between the sample and mobile phase, or column overload.
Troubleshooting Guides
HPLC Analysis: Poor Peak Shape
If you are encountering issues like peak tailing, fronting, or splitting in your HPLC analysis of this compound, follow this troubleshooting workflow.
Caption: HPLC troubleshooting workflow for poor peak shape.
GC-MS Analysis: Low Signal Intensity
For issues with low signal intensity or poor detection of this compound during GC-MS analysis, consider the following steps.
References
Technical Support Center: Mitigating Cytotoxicity of 6-Methoxy-2,3-dihydro-1H-quinolin-4-one and Related Quinolin-4-one Derivatives in Non-Cancerous Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the biological activity of 6-methoxy-2,3-dihydro-1H-quinolin-4-one and other quinolin-4-one derivatives. It provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to unintended cytotoxicity in non-cancerous cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my non-cancerous cell line showing high levels of cytotoxicity after treatment with a this compound derivative?
Quinoline and its derivatives are known for a wide range of biological activities, which can include cytotoxic effects. While often explored for their anti-cancer potential, these effects may not be selective for cancer cells and can impact healthy, non-cancerous cell lines. The observed cytotoxicity can stem from various mechanisms, including off-target effects, induction of apoptosis (programmed cell death), cell cycle arrest, or disruption of essential cellular signaling pathways. The specific functional groups attached to the quinoline core structure can highly influence the cytotoxic activities against different cell lines.[1]
Q2: What are the potential molecular mechanisms underlying the cytotoxicity of quinolin-4-one derivatives in non-cancerous cells?
The cytotoxic effects of quinolin-4-one derivatives can be multifaceted. Some potential mechanisms include:
-
Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[2]
-
Cell Cycle Arrest: They may interfere with the cell cycle progression, often at the G2/M phase, preventing cell division and leading to cell death.[2][3]
-
Inhibition of Key Signaling Pathways: Quinoline derivatives have been shown to inhibit critical cell survival pathways such as the PI3K/AKT/mTOR pathway.[1][4]
-
Generation of Oxidative Stress: Some quinoline compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This can disrupt the cellular antioxidant defenses.[5]
-
Tubulin Polymerization Inhibition: Certain quinolinone derivatives can interfere with microtubule formation, a critical process for cell division, leading to cytotoxicity.[6][7]
Q3: How can I start to mitigate the off-target cytotoxicity of my lead quinolin-4-one compound?
Initial steps to address and potentially reduce unwanted cytotoxicity in non-cancerous cells include:
-
Accurate IC50 Determination: Precisely determine the half-maximal inhibitory concentration (IC50) in your specific non-cancerous cell line to establish a clear baseline for toxicity.
-
Mechanism of Cell Death Assessment: Investigate whether cell death is primarily occurring through apoptosis or necrosis. This can guide the selection of appropriate mitigation strategies.
-
Time- and Dose-Dependency Studies: Conduct experiments with varying incubation times and a wide range of compound concentrations to understand the kinetics of the cytotoxic effect.
-
Structural Modification: The functional groups on the quinoline core can be modified to potentially reduce cytotoxicity while retaining the desired activity.[1]
Q4: Are there any specific agents that can be used to reduce the cytotoxicity of quinolin-4-one derivatives?
The choice of a mitigating agent depends on the underlying mechanism of cytotoxicity. For instance, if oxidative stress is identified as a primary cause, pre-treatment of cells with antioxidants like N-acetylcysteine (NAC) may offer protection.[8][9] If a specific signaling pathway is inhibited, using agonists of that pathway could potentially rescue the cells. However, this requires a thorough understanding of the compound's mechanism of action.
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vitro evaluation of this compound and related compounds.
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in cytotoxicity results between experiments. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a consistent cell number for all experiments. |
| Pipetting errors during serial dilutions. | Use calibrated pipettes and ensure thorough mixing at each dilution step. | |
| Edge effects in microplates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Observed cytotoxicity is much higher than expected, even at low concentrations. | High sensitivity of the chosen cell line. | Test the compound on a panel of different non-cancerous cell lines to assess cell-type-specific sensitivity. |
| Compound precipitation at high concentrations. | Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider using a different solvent or reducing the final concentration. | |
| Contamination of cell culture. | Regularly check for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium. | |
| No cytotoxic effect is observed, even at high concentrations. | The compound has low potency against the selected cell line. | Test a broader and higher range of concentrations. |
| Short incubation time. | Increase the incubation time (e.g., 24, 48, and 72 hours) to allow for the compound to exert its effect.[10] | |
| Incorrect assay choice. | The chosen cytotoxicity assay may not be sensitive to the compound's mechanism of action. Consider using an orthogonal assay (e.g., LDH release assay in addition to an MTT assay). |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11]
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound (or derivative)
-
DMSO (for dissolving the compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinolin-4-one derivative in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include the following controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the same concentration of DMSO as the highest compound concentration.
-
Blank Control: Medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Quantitative Data Summary
The following table presents hypothetical IC50 values for a representative quinolin-4-one derivative in various non-cancerous cell lines. This data is for illustrative purposes to demonstrate how to present such findings. Actual values for this compound would need to be determined experimentally.
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) - Example Data |
| BJ | Human Foreskin Fibroblast | 48 | 75.2 |
| NHDF-Neo | Neonatal Normal Human Dermal Fibroblasts | 48 | 89.5 |
| TH-1 | Human Renal Epithelial Cells | 72 | 62.8 |
| MCF10A | Human Breast Epithelial (non-tumorigenic) | 72 | 55.4 |
Visualizations
Caption: Workflow for assessing the cytotoxicity of quinolin-4-one derivatives.
Caption: Proposed mechanism of quinolin-4-one induced cytotoxicity.
References
- 1. brieflands.com [brieflands.com]
- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolinic acid reduces the antioxidant defenses in cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 6-methoxy-2,3-dihydro-1H-quinolin-4-one: Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The definitive confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. For novel compounds like 6-methoxy-2,3-dihydro-1H-quinolin-4-one, an unambiguous structural assignment is critical for understanding its chemical properties, biological activity, and potential as a therapeutic agent. While single-crystal X-ray crystallography remains the gold standard for determining the absolute structure of a molecule in the solid state, it is often complemented by a suite of spectroscopic techniques.[1] This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural confirmation of this compound.
Single-Crystal X-ray Crystallography: The Definitive Structure
X-ray crystallography provides direct, high-resolution information on the precise arrangement of atoms in a crystal lattice, revealing bond lengths, bond angles, and stereochemistry.[1][2]
Hypothetical Crystallographic Data
As of this guide's publication, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD). However, based on closely related quinolinone structures, a hypothetical dataset is presented below for illustrative purposes.
| Parameter | Hypothetical Value | Information Provided |
| Crystal System | Monoclinic | Basic crystal lattice symmetry |
| Space Group | P2₁/c | Symmetry elements within the unit cell |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 95° | Dimensions and angle of the repeating crystal unit |
| Key Bond Lengths | C4=O: ~1.23 Å, C6-O(Me): ~1.36 Å, O(Me)-C(Me): ~1.42 Å | Confirms functional groups and bonding |
| Key Bond Angles | C3-C4-C4a: ~118°, C5-C6-C7: ~120° | Defines the geometry of the ring systems |
| Torsion Angles | C2-C3-C4-C4a: ~ -25° | Describes the conformation of the dihydro-quinolinone ring |
Advantages & Limitations
-
Advantages: Unambiguous determination of 3D structure, connectivity, and absolute configuration.
-
Limitations: Requires high-quality single crystals, which can be challenging and time-consuming to grow. The structure represents the solid state, which may differ from the solution-state conformation.
Spectroscopic Techniques: A Complementary Approach
Spectroscopic methods provide valuable information about a molecule's connectivity, functional groups, and molecular weight, offering crucial evidence that complements crystallographic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for determining the connectivity of atoms in a molecule in solution. For this compound, ¹H and ¹³C NMR would provide a detailed map of the carbon and proton framework.
Predicted NMR Data
| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.8 | d | H5 (ortho to C=O) |
| ~6.8 | dd | H7 (ortho to -OMe) | |
| ~6.7 | d | H8 (meta to C=O) | |
| ~4.5 | t | H2 (CH₂ adjacent to NH) | |
| ~2.7 | t | H3 (CH₂ adjacent to C=O) | |
| ~3.8 | s | -OCH₃ | |
| ~4.0 (broad) | s | NH | |
| ¹³C NMR | ~195 | C=O | C4 |
| ~160 | Aromatic C-O | C6 | |
| ~150 | Aromatic C-N | C8a | |
| ~130 | Aromatic CH | C5 | |
| ~115 | Aromatic C | C4a | |
| ~114 | Aromatic CH | C7 | |
| ~112 | Aromatic CH | C8 | |
| ~55.5 | -OCH₃ | Methoxy Carbon | |
| ~42 | CH₂-N | C2 | |
| ~38 | CH₂-C=O | C3 |
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of a molecule, providing its molecular weight and fragmentation patterns that offer clues about its structure.
Expected Mass Spectrometry Data
| Technique | Expected m/z | Assignment |
| High-Res MS | 191.0946 | [M+H]⁺ for C₁₀H₁₁NO₂ (Calculated: 191.0946) |
| Fragmentation | 163 | Loss of CO |
| 148 | Loss of CO and CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Absorption Data
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3350 | N-H Stretch | Secondary Amine |
| ~3050 | C-H Stretch (sp²) | Aromatic C-H |
| ~2950 | C-H Stretch (sp³) | Aliphatic C-H |
| ~1680 | C=O Stretch | Ketone |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch (Aryl Ether) | Methoxy Group |
Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the synthesized this compound in a suitable solvent (e.g., ethanol, ethyl acetate). Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of suitable size and quality.
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer.[2] Irradiate with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[2] Rotate the crystal and collect diffraction data over a range of angles.
-
Structure Solution and Refinement: Process the diffraction data to determine unit cell parameters and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data to achieve the final structure.[3]
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Place the sample in the NMR spectrometer.[4] Acquire a ¹H spectrum, followed by a ¹³C spectrum. If necessary, perform 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations.[5]
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[6]
-
Data Acquisition: Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire a full scan mass spectrum to determine the molecular ion mass. Perform tandem MS (MS/MS) to obtain fragmentation data.[7]
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions. Use high-resolution data to confirm the elemental composition.
Protocol 4: FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.[8] Apply pressure to ensure good contact.
-
Data Acquisition: Place the ATR accessory in the FT-IR spectrometer and collect the spectrum.[9]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizing the Workflow
The following diagrams illustrate the logical flow of experiments for comprehensive structure elucidation.
Caption: High-level workflow for compound structure confirmation.
References
- 1. rigaku.com [rigaku.com]
- 2. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jascoinc.com [jascoinc.com]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
In Vivo Efficacy of Novel Vascular Disrupting Agents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the novel tubulin-binding and vascular disrupting agent, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (designated as Compound 2), against the well-established vascular disrupting agent, Combretastatin A4-phosphate (CA4P). This evaluation is based on published preclinical data and aims to inform researchers on the potential of this new chemical entity.
Performance Comparison of Vascular Disrupting Agents
The following table summarizes the in vivo efficacy of Compound 2 and Combretastatin A4-phosphate in preclinical tumor models.
| Compound | Dose | Tumor Model | Efficacy | Reference |
| Compound 2 | 1.0 mg/kg | Not Specified Xenograft | 62% tumor growth inhibition | [1][2][[“]] |
| Combretastatin A4-phosphate (CA4P) | 4 x 200 mg/kg | WSU-DLCL2 Lymphoma Xenograft | T/C of 11.7%, T-C of 12 days, ~80% decrease in tumor blood vessels after 24h | [4] |
| Combretastatin A4-phosphate (CA4P) | 100 mg/kg (i.p.) | MAC 15A Subcutaneous Colon Tumors | Almost complete vascular shutdown at 4h, extensive hemorrhagic necrosis starting at 1h | [5] |
T/C: Treatment vs. Control tumor size; T-C: Difference in tumor growth delay in days.
Mechanism of Action: Targeting Tumor Vasculature
Both Compound 2 and Combretastatin A4 belong to a class of drugs known as vascular disrupting agents (VDAs) that specifically target the established blood vessels of tumors.[1][6] Their primary mechanism of action involves binding to tubulin, a key protein in the cytoskeleton of endothelial cells that line the tumor blood vessels.[7][8][9]
This interaction disrupts the microtubule network, leading to a cascade of events:
-
Cytoskeletal Disruption: The binding to tubulin inhibits its polymerization into microtubules, causing the endothelial cells to change shape and lose their structural integrity.[10]
-
Increased Permeability: The disruption of the endothelial cell cytoskeleton leads to increased vascular permeability and leakage.
-
Vascular Collapse: The cumulative effect is a rapid collapse of the tumor's vascular network, leading to a shutdown of blood flow.
-
Tumor Necrosis: Deprived of oxygen and nutrients, the tumor cells undergo extensive necrosis and apoptosis.[1][5]
This mechanism is highly selective for the tumor vasculature due to its unique characteristics, such as rapid proliferation and incomplete pericyte coverage, making it more susceptible to disruption than the vasculature of normal tissues.[10]
Mechanism of action for tubulin-binding vascular disrupting agents.
Experimental Protocols
The following are summaries of the experimental protocols used to evaluate the in vivo efficacy of the compared compounds.
In Vivo Tumor Growth Inhibition Assay (for Compound 2)
-
Animal Model: Mice bearing xenograft tumors.[1]
-
Treatment: Compound 2 was administered at a dose of 1.0 mg/kg.[1][2][[“]]
-
Efficacy Assessment: Tumor growth was monitored, and the percentage of tumor growth inhibition was calculated compared to a control group.[1] Mechanistic studies involved immunohistochemistry on tumor tissues to observe inhibition of cell proliferation, induction of apoptosis, and disruption of tumor vasculature.[1][2]
In Vivo Anti-Tumor and Anti-Angiogenic Assay (for Combretastatin A4-phosphate)
-
Animal Model: SCID mice with WSU-DLCL2 diffuse large cell lymphoma xenografts.[4]
-
Treatment: CA4P was administered at the maximum tolerated dose of 800 mg/kg, given in different schedules (e.g., two doses of 400 mg/kg or four doses of 200 mg/kg).[4]
-
Efficacy Assessment:
-
Anti-tumor activity: Assessed by measuring tumor growth delay (T-C) and the ratio of treated to control tumor size (T/C).[4]
-
Anti-angiogenic activity: Evaluated by immunohistochemical staining for CD31 to quantify tumor blood vessels at various time points after treatment.[4] Morphological examination of tumors was performed to assess necrosis.[4]
-
In Vivo Vascular Shutdown and Necrosis Assay (for Combretastatin A4-phosphate)
-
Animal Model: Mice with subcutaneous MAC 15A colon tumors.[5]
-
Treatment: A single intraperitoneal (i.p.) injection of CA4P at 100 mg/kg.[5]
-
Efficacy Assessment:
Experimental Workflow
The general workflow for evaluating the in vivo efficacy of these vascular disrupting agents is outlined below.
General workflow for in vivo efficacy studies of vascular disrupting agents.
References
- 1. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Evaluation of combretastatin A-4 prodrug in a non-Hodgkin's lymphoma xenograft model: preclinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Recent advances in combretastatin A-4 codrugs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumour vascular disrupting agents: combating treatment resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-Invasive Evaluation of Acute Effects of Tubulin Binding Agents: A Review of Imaging Vascular Disruption in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Methoxy-Quinolinone and Other Substituted Quinolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. The nature and position of substituents on the quinolinone ring play a pivotal role in determining the pharmacological profile of these derivatives. This guide provides a comparative study focusing on 6-methoxy-quinolinone versus other substituted quinolinones, with an emphasis on their performance in various biological assays, supported by experimental data.
Comparative Biological Activity
The substitution pattern on the quinolinone ring significantly influences the biological activity of the resulting compounds. The 6-position, in particular, has been a key site for modification to modulate potency and selectivity. The introduction of a methoxy group at this position has been shown to be advantageous in several therapeutic areas.
Anticancer Activity
In the realm of oncology, quinolinone derivatives have been extensively investigated as potential anticancer agents. The 6-methoxy substitution has been shown to be a favorable feature in some contexts. For instance, certain 6-methoxy-2-arylquinoline derivatives have demonstrated potent P-glycoprotein (P-gp) inhibitory activity, which is crucial for overcoming multidrug resistance in cancer cells.[1]
| Compound | Substitution Pattern | Target/Assay | Activity | Reference |
| 5a | 6-methoxy, 2-phenyl, 4-hydroxymethyl | P-gp inhibition | 1.375-fold > Verapamil | [1] |
| 5b | 6-methoxy, 2-(4-chlorophenyl), 4-hydroxymethyl | P-gp inhibition | 2.175-fold > Verapamil | [1] |
| Gefitinib | 6,7-dimethoxy, 4-anilino (quinazoline) | EGFR Kinase | IC50 = 0.033 µM | N/A |
| Lapatinib | 6-(5-furanylmethyl)amino, 4-(3-chloro-4-fluoroanilino) (quinazoline) | EGFR/HER2 Kinase | IC50 = 0.01 µM (EGFR), 0.013 µM (HER2) | N/A |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. P-gp inhibition fold is relative to the standard inhibitor Verapamil.
Antimicrobial Activity
The quinolone core is famously associated with antibacterial agents. The substitution at the 6-position with a fluorine atom has been a hallmark of the highly successful fluoroquinolone antibiotics.[2][3] However, other substitutions, including a methoxy group, have also been explored. The overall antimicrobial potency is a result of a complex interplay of substituents at various positions. For instance, a cyclopropyl group at the N1-position and a piperazinyl group at the C7-position are generally favorable for antibacterial activity.[3]
| Compound | Key Substitutions | Target Organism(s) | MIC (µg/mL) | Reference |
| Ciprofloxacin | 1-cyclopropyl, 6-fluoro, 7-piperazinyl | E. coli, S. aureus | 0.008, 0.25 | N/A |
| Levofloxacin | 1-cyclopropyl, 6-fluoro, 7-(4-methylpiperazinyl) | S. pneumoniae | 1.0 | N/A |
| Nalidixic Acid | 1-ethyl, 7-methyl | E. coli | 4.0 | N/A |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of quinolinone derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinolinone derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
P-glycoprotein (P-gp) Inhibition Assay
This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate, such as Rhodamine 123, by P-gp.
Protocol:
-
Cell Culture: Culture P-gp overexpressing cells (e.g., EPG85-257RDB) and a sensitive parental cell line (e.g., EPG85-257P).
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 in the presence or absence of the test compounds for a defined period.
-
Efflux: Wash the cells and incubate in a fresh medium without Rhodamine 123 to allow for efflux.
-
Flow Cytometry: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Data Analysis: Compare the fluorescence retention in the presence of the test compounds to that of a known P-gp inhibitor (e.g., Verapamil).
Signaling Pathways
Quinolinone derivatives exert their biological effects by modulating various cellular signaling pathways.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
A primary mechanism of action for many antibacterial quinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, quinolones lead to double-strand DNA breaks and ultimately cell death.[5][6]
Caption: Inhibition of DNA Gyrase/Topoisomerase IV by quinolones.
Modulation of Cancer-Related Signaling Pathways
In the context of cancer, certain quinolinone derivatives have been shown to interfere with key signaling pathways that regulate cell growth, proliferation, and survival. For example, some derivatives have been found to inhibit receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), which are often dysregulated in cancer. Inhibition of these kinases can block downstream signaling cascades like the PI3K/Akt/mTOR pathway.
Caption: Quinolinone-mediated inhibition of a cancer signaling pathway.
References
- 1. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 6-methoxy-2,3-dihydro-1H-quinolin-4-one Against Known Inhibitors: A Comparative Guide
A note on the scope of this guide: Direct experimental data on the specific biological targets and inhibitory activity of 6-methoxy-2,3-dihydro-1H-quinolin-4-one is not extensively available in publicly accessible literature. However, the quinolinone scaffold is a well-recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting significant biological activities. Notably, compounds sharing the core quinolinone and the related quinazolinone structures have demonstrated potent anticancer effects, frequently through the inhibition of tubulin polymerization.
This guide, therefore, provides a comparative benchmark of this compound against established inhibitors of tubulin polymerization. This allows for a theoretical positioning of the compound of interest within a relevant therapeutic context and provides researchers with the necessary protocols to conduct their own comparative studies.
Comparison with Known Tubulin Polymerization Inhibitors
Tubulin is a critical protein in the formation of microtubules, which are essential for cell division. The disruption of tubulin polymerization is a key mechanism for many successful anticancer drugs. Here, we compare the cytotoxic activity of several quinolinone and quinazolinone derivatives with that of well-known tubulin inhibitors.
| Compound | Class | Target/Mechanism of Action | Cell Line | IC50 / GI50 (µM) |
| Paclitaxel | Taxane | Tubulin Polymerization Promoter | MCF-7 | 0.002 - 0.01 |
| Colchicine | Colchicine Binding Site Agent | Tubulin Polymerization Inhibitor | HeLa | 0.005 - 0.015 |
| Nocodazole | Benzimidazole | Tubulin Polymerization Inhibitor | Various | 0.04 - 0.2 |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (Compound 39) | Dihydroquinazolinone | Tubulin Polymerization Inhibitor | HT29 | <0.05 |
| 2-(2-methoxystyryl)quinazolin-4(3H)-one (Compound 64) | Quinazolinone | Tubulin Polymerization Inhibitor | Various | Sub-µM |
Experimental Protocols
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound (this compound) and known inhibitors (e.g., Paclitaxel, Nocodazole)
-
96-well microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare solutions of the test compound and known inhibitors at various concentrations.
-
On ice, add tubulin to the polymerization buffer in a 96-well plate.
-
Add the test compounds or control vehicle to the wells.
-
Initiate polymerization by adding GTP and transferring the plate to a 37°C plate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HT29 for colon cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound and known inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or known inhibitors for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the GI50 value, which is the concentration of the compound that causes 50% growth inhibition.
Visualizations
Caption: Simplified pathway of tubulin polymerization and potential points of inhibition.
Caption: General experimental workflow for benchmarking a test compound against known inhibitors.
A Comparative Guide to the Reproducibility of Biological Assays for 6-methoxy-2,3-dihydro-1H-quinolin-4-one and Related Compounds
This guide is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of key biological assays, focusing on their reproducibility and providing supporting experimental data from analogous compound classes.
Assessment of Cytotoxicity
The evaluation of a compound's cytotoxic potential is a fundamental step in drug discovery. Several in vitro assays are available to measure cell viability and cytotoxicity, each with its own advantages and reproducibility profile.
Comparative Analysis of Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the LDH (Lactate Dehydrogenase) release assay are two of the most common methods for assessing cytotoxicity.
| Assay Type | Principle | Endpoint Measurement | Typical Reproducibility Metrics | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product. | Colorimetric (Absorbance at ~570 nm). | Coefficient of Variation (%CV) < 15% is generally acceptable. | Cost-effective, simple, and suitable for high-throughput screening.[1] | Can be affected by compounds that alter cellular metabolism; requires a solubilization step. |
| LDH Release Assay | Measurement of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[2] | Colorimetric or Fluorometric.[2][3] | %CV often below 10%. | Directly measures cell membrane integrity; non-destructive to remaining viable cells.[2] | Less sensitive for compounds that induce apoptosis without immediate membrane rupture. |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a generalized method for assessing the cytotoxicity of a test compound using the MTT assay.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound (e.g., 6-methoxy-2,3-dihydro-1H-quinolin-4-one) dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle controls (medium with the same concentration of solvent) and untreated controls.[4]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[4]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[4]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: A generalized workflow for conducting an in vitro cytotoxicity assay.
Evaluation of Kinase Inhibition
Quinolinone and related heterocyclic structures are often investigated as potential kinase inhibitors. The reproducibility of kinase inhibition assays is critical for accurate determination of compound potency.
Key Parameters for Reproducible Kinase Assays
To ensure high-quality and reproducible data from kinase inhibition assays, the following parameters should be monitored.
| Parameter | Description | Acceptable Range | Importance for Reproducibility |
| Z'-factor | A statistical measure of the separation between positive and negative controls. | 0.5 - 1.0 (excellent) | Indicates the robustness of the assay for screening. |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the positive control to the signal from the negative control. | > 10 is generally desirable | A larger window to measure inhibition improves data quality. |
| Coefficient of Variation (%CV) | A measure of the variability of replicate wells. | < 15% | Ensures consistency across replicate measurements. |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (at or near the Km for the kinase)
-
Kinase assay buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP at appropriate concentrations in the kinase assay buffer. Prepare serial dilutions of the test compound.
-
Assay Plate Setup: Add the test compound dilutions to the assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase Reaction Initiation: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range (typically <20% substrate conversion).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Signal Measurement: Read the plate on a microplate reader (e.g., luminescence or fluorescence).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Generic Kinase Signaling Pathway
Caption: A simplified signaling pathway illustrating kinase activation and inhibition.
Analysis of Tubulin Polymerization
Many quinolinone derivatives have been shown to interact with tubulin, thereby affecting microtubule dynamics. Assays that measure tubulin polymerization are essential for characterizing such compounds.
Comparison of Tubulin Polymerization Assays
Both biochemical and cell-based assays are used to evaluate a compound's effect on tubulin polymerization.
| Assay Type | Principle | Endpoint Measurement | Typical Reproducibility | Advantages | Limitations |
| In Vitro Turbidimetric Assay | Purified tubulin polymerizes into microtubules, causing an increase in light scattering.[5] | Change in absorbance at 340 nm over time.[5] | IC50 values are generally reproducible within a 2-3 fold range across experiments. | Directly measures the effect on tubulin polymerization; allows for determination of kinetics.[5] | Requires highly purified tubulin; may not fully reflect the cellular environment. |
| Cell-Based Immunofluorescence Assay | Visualization of microtubule structure in cells treated with the compound. | Imaging of fluorescently labeled microtubules. | Qualitative to semi-quantitative; can be subjective. | Provides a visual representation of the compound's effect in a cellular context. | Lower throughput; quantification can be challenging. |
| Cell Cycle Analysis | Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase.[6] | Quantification of DNA content by flow cytometry.[6] | Reproducible shifts in cell cycle distribution are observed. | Provides a functional cellular readout of microtubule disruption. | Indirect measure of tubulin polymerization inhibition. |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol outlines a method for measuring the effect of a test compound on the polymerization of purified tubulin.[5]
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Test compound and controls (e.g., paclitaxel as a promoter, nocodazole as an inhibitor)
-
Pre-chilled 96-well plates
-
Microplate reader with temperature control
Procedure:
-
Preparation: On ice, prepare a tubulin solution in general tubulin buffer containing glycerol.
-
Compound Addition: Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include appropriate controls.
-
Initiation of Polymerization: Add the tubulin solution to the wells, followed by the GTP solution to initiate polymerization.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.[5]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Determine the rate of polymerization from the slope of the linear phase. Calculate the percentage of inhibition at each compound concentration relative to the vehicle control and determine the IC50 value.[5]
References
- 1. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of 6-Methoxy-Quinolinone Derivatives and Related Heterocycles in Preclinical Models
A guide for researchers and drug development professionals on the bioactivity of quinolinone-based scaffolds. Due to a lack of extensive research on 6-methoxy-2,3-dihydro-1H-quinolin-4-one, this guide provides a comparative analysis of closely related quinolinone and quinazolinone derivatives to extrapolate potential activities and guide future research.
This guide presents a cross-validation of the biological activities of various quinolinone and quinazolinone derivatives in different experimental models, including anticancer and neuroprotective assays. The data herein is compiled from multiple studies to offer a comparative perspective on the therapeutic potential of this class of compounds.
Quantitative Bioactivity Data
The following tables summarize the in vitro cytotoxic and neuroprotective activities of selected quinolinone and quinazolinone derivatives across various models.
Table 1: Anticancer Activity of Quinolinone and Quinazolinone Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | Activity Metric (IC50/GI50 in µM) | Reference Compound(s) |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | HT29 (Colon) | MTT Assay | 0.02 | Doxorubicin |
| U87 (Glioblastoma) | MTT Assay | <0.05 | Doxorubicin | |
| A2780 (Ovarian) | MTT Assay | <0.05 | Doxorubicin | |
| H460 (Lung) | MTT Assay | <0.05 | Doxorubicin | |
| BE2-C (Neuroblastoma) | MTT Assay | <0.05 | Doxorubicin | |
| 2-(2-Methoxystyryl)quinazolin-4(3H)-one | Multiple Cancer Cell Lines | MTT Assay | Sub-µM potency | Doxorubicin |
| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | 2774 (Ovarian) | Cell Viability Assay | Dose-dependent inhibition | Not specified |
| SKOV3 (Ovarian) | Cell Viability Assay | Dose-dependent inhibition | Not specified | |
| 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives | K562 (Leukemia) | MTT Assay | 100 - 400 | Not specified |
| HeLa (Cervical) | MTT Assay | 100 - 400 | Not specified |
Table 2: Neuroprotective Activity of Tetrahydroquinoline Derivatives
| Compound/Derivative | Model System | Insult/Disease Model | Measured Outcome | Activity Metric |
| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Rat model | Rotenone-induced Parkinson's Disease | Reduction of oxidative stress | 25 and 50 mg/kg doses showed significant neuroprotection[1][2] |
| Rat model | Cerebral Ischemia/Reperfusion | Reduced histopathological changes, normalized lactate and pyruvate levels | 50 mg/kg dose showed significant neuroprotection | |
| (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide (QN23) | In vitro and in vivo models | Ischemic Stroke | Potent antioxidant and neuroprotective effects | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is then determined.[3][4]
Rotenone-Induced Parkinson's Disease Model in Rats
This in vivo model is used to study the neuroprotective effects of compounds against Parkinson's disease-like pathology.
-
Animal Model: Male Wistar rats are used for the experiment.
-
Induction of Parkinsonism: Rotenone, a pesticide that induces oxidative stress and mitochondrial dysfunction, is administered subcutaneously for 10 days at a dose of 2.5 mg/kg to induce a model of Parkinson's disease.[1]
-
Compound Administration: The test compound, such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), is administered to the rats at specified doses (e.g., 25 and 50 mg/kg) during the study period.[1][2]
-
Behavioral and Histological Analysis: Motor coordination tests and histological staining of the cerebral cortex and striatum are performed to assess the extent of neurodegeneration and the protective effects of the compound.[1]
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and a proposed signaling pathway for the anticancer activity of a quinolinone derivative.
Conclusion
While direct experimental data on the biological activities of this compound is scarce in the public domain, the comparative analysis of structurally related quinolinone and quinazolinone derivatives reveals a promising scaffold for the development of novel therapeutic agents. The presented data indicates that this class of compounds exhibits significant potential as both anticancer and neuroprotective agents. Further investigation into the specific activities of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and visualized pathways provided in this guide offer a foundational framework for such future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 2,3-Dihydro-1H-quinolin-4-ones and Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Structure-Activity Relationships (SAR) of two prominent heterocyclic scaffolds in medicinal chemistry: 2,3-dihydro-1H-quinolin-4-ones and 1,2,3,4-tetrahydroquinolines. By presenting experimental data, detailed protocols, and visual representations of key chemical relationships, this document aims to inform and guide researchers in the design and development of novel therapeutic agents based on these versatile frameworks.
Introduction
Both 2,3-dihydro-1H-quinolin-4-ones and tetrahydroquinolines are considered "privileged scaffolds" in drug discovery, meaning they are capable of binding to a variety of biological targets with high affinity. Their inherent structural features, including a fused bicyclic system and the presence of a nitrogen atom, provide a foundation for diverse chemical modifications that can modulate their pharmacological profiles. While structurally related, the presence of a carbonyl group and a partially saturated ring in 2,3-dihydro-1H-quinolin-4-ones, versus the fully saturated heterocyclic ring in tetrahydroquinolines, leads to distinct differences in their three-dimensional shape, electronic properties, and, consequently, their interactions with biological macromolecules. This guide explores these differences through a comparative analysis of their SAR in various therapeutic areas.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the key SAR findings for 2,3-dihydro-1H-quinolin-4-ones and tetrahydroquinolines across several major therapeutic areas. The data has been compiled from various scientific publications to provide a comparative perspective.
Anticancer Activity
| Scaffold | Key Structural Features for Activity | Examples of Active Compounds & IC₅₀ Values | Target/Mechanism of Action |
| 2,3-Dihydro-1H-quinolin-4-one | - Substitution at the 2-position, particularly with aryl or styryl groups, is often crucial for potent cytotoxicity. - Electron-donating or withdrawing groups on the 2-aryl substituent can modulate activity. - Modifications at the N1-position can influence potency and selectivity. | 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one: GI₅₀ < 50 nM against various cancer cell lines.[1] | Tubulin polymerization inhibition, Kinase inhibition (e.g., EGFR, VEGFR2).[1][2] |
| Tetrahydroquinoline | - Substitutions at the 2-, 4-, and 6-positions significantly impact anticancer activity. - Aromatic substituents at the 2-position generally enhance cytotoxicity compared to aliphatic groups.[3] - The nature and position of substituents on the N1-benzyl group are critical for activity. | 6-substituted 2-phenylquinolines: IC₅₀ values in the low micromolar range against HeLa and PC3 cells.[3] | Kinase inhibition (e.g., PI3K/AKT/mTOR pathway), Lysine-specific demethylase (KDM) inhibition.[3][4] |
Antiviral Activity
| Scaffold | Key Structural Features for Activity | Examples of Active Compounds & EC₅₀ Values | Target/Mechanism of Action |
| 2,3-Dihydro-1H-quinolin-4-one | - Limited specific SAR data available for a broad range of viruses. Some quinazolinone derivatives show activity against Zika and Dengue viruses. | 2,3,6-trisubstituted quinazolinones: EC₅₀ as low as 86 nM against Zika and Dengue virus. | Inhibition of viral replication. |
| Tetrahydroquinoline | - Diaryl ether-substituted 4-quinolinecarboxylic acid analogs show potent activity. - Substitution at the 6-position of the quinoline core is crucial. - The nature of the substituent at the 4-position of the phenyl ring influences potency. | 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44): EC₅₀ of 2 nM against VSV and 41 nM against WSN-Influenza.[5] | Inhibition of human dihydroorotate dehydrogenase (DHODH).[5] |
Neuroprotective Activity
| Scaffold | Key Structural Features for Activity | Examples of Active Compounds & Protective Effects | Target/Mechanism of Action |
| 2,3-Dihydro-1H-quinolin-4-one | - Dithiocarbamate derivatives of 3,4-dihydro-2(1H)-quinolinone show promise. - The linker length between the quinolinone and dithiocarbamate moieties is important. | 2-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl) oxy) ethyl piperidine-1-carbodithioate (3e): Potent and balanced inhibitor of AChE and MAOs.[6] | Dual inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidases (MAOs).[6] |
| Tetrahydroquinoline | - Hydroxyl substitutions on the tetrahydroisoquinoline ring can enhance neuroprotective activity. - The position of the hydroxyl group is critical for efficacy. | 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (4b): Showed greater neuroprotective efficacy than the parent compound.[7] | Antioxidant properties, modulation of neurotransmitter systems.[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
Enzyme Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against a specific enzyme.
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of a potential inhibitor. A decrease in the reaction rate in the presence of the compound indicates inhibition.
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, inhibitor (at various concentrations), and a suitable buffer.
-
Assay Setup: In a microplate or cuvette, combine the buffer, enzyme, and inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate to the mixture.
-
Reaction Monitoring: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product. This is typically done using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of the inhibitor that reduces the enzyme activity by 50%).
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key structure-activity relationships and experimental workflows discussed in this guide.
Comparative Analysis and Conclusion
The SAR studies of 2,3-dihydro-1H-quinolin-4-ones and tetrahydroquinolines reveal both commonalities and distinct differences in their potential as therapeutic agents.
For anticancer activity , both scaffolds demonstrate that aromatic substitutions are generally favorable for potency. In 2,3-dihydro-1H-quinolin-4-ones, the 2-position is a critical handle for introducing aryl or styryl moieties that can lead to potent tubulin polymerization or kinase inhibition. For tetrahydroquinolines, substitutions at multiple positions (2, 4, and 6) offer a broader canvas for optimization, with 2-aryl derivatives showing superior activity over their saturated counterparts.[3] This suggests that while both scaffolds can be directed towards anticancer targets, the specific substitution patterns required for optimal activity differ.
In the realm of antiviral agents , tetrahydroquinolines have been more extensively explored, with diaryl ether-substituted 4-quinolinecarboxylic acid analogs emerging as highly potent inhibitors of human DHODH.[5] The SAR for 2,3-dihydro-1H-quinolin-4-ones as antiviral agents is less defined, although some quinazolinone derivatives have shown promise against specific viruses. This highlights a potential area for future research for the dihydroquinolinone scaffold.
Regarding neuroprotective effects , both scaffolds have been derivatized to yield compounds with promising activity. 3,4-Dihydro-2(1H)-quinolinone derivatives have been developed as dual inhibitors of AChE and MAOs, a key strategy in the management of Alzheimer's disease.[6] Similarly, hydroxylated tetrahydroisoquinoline analogs have demonstrated neuroprotective properties, likely through their antioxidant capabilities.[7]
References
- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 7. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
In Vitro vs. In Vivo Correlation: A Comparative Guide for 6-Methoxy-2,3-dihydro-1H-quinolin-4-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro and in vivo data for quinolinone-based compounds, with a focus on derivatives structurally related to 6-methoxy-2,3-dihydro-1H-quinolin-4-one. Due to the limited availability of comprehensive in vitro-in vivo correlation (IVIVC) studies for the specified compound, this document synthesizes available preclinical data on closely related analogs to offer insights into the potential correlations and discrepancies between laboratory and organismal findings. The data presented herein is intended to guide further research and development of this class of compounds.
Executive Summary
The correlation between in vitro assays and in vivo outcomes is a critical aspect of drug development, enabling more accurate predictions of a compound's pharmacokinetic and pharmacodynamic profile. For quinolinone derivatives, in vitro metabolic stability and permeability assays serve as key indicators of in vivo performance. This guide presents a compilation of experimental data for analogs of this compound, highlighting the methodologies used and the observed correlations that can inform the development of future IVIVC models.
Data Presentation: In Vitro and In Vivo Performance of Quinolone Analogs
The following tables summarize the available quantitative data for quinolinone derivatives, providing a basis for comparing their in vitro properties with their in vivo efficacy.
Table 1: In Vitro Metabolic Stability of Quinolone Analogs in Liver Microsomes
| Compound ID | Structure | Species | Microsomal Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Analog A (6-chloro-7-methoxy-2-methyl-3-phenyl-4(1H)-quinolone) | (Structure not available) | Mouse | 7.9 | Not Reported | [1] |
| Human | 10.2 | Not Reported | [1] | ||
| Analog B (Compound 7) | (Structure not available) | Mouse | >250 | Could not be calculated | [1] |
| Human | >250 | Could not be calculated | [1] | ||
| Analog C (Compound 62) | (Structure not available) | Mouse | >250 | Could not be calculated | [1] |
| Human | >250 | Could not be calculated | [1] | ||
| Analog D (Compound 66) | (Structure not available) | Mouse | >250 | Could not be calculated | [1] |
| Human | >250 | Could not be calculated | [1] | ||
| Analog E (Compound 67) | (Structure not available) | Mouse | >250 | Could not be calculated | [1] |
| Human | >250 | Could not be calculated | [1] |
Table 2: In Vivo Efficacy of Quinolone Analogs in a Murine Malaria Model
| Compound ID | Dose (mg/kg) | Route of Administration | Parasitemia Reduction (%) | Study Duration (days) | Reference |
| Analog B (Compound 7) | 50 | Oral | >99 | 6 | [2] |
| Analog C (Compound 62) | 50 | Oral | >99 | 6 | [2] |
| Analog D (Compound 66) | 50 | Oral | >99 | 6 | [2] |
| Analog E (Compound 67) | 50 | Oral | >99 | 6 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to facilitate a deeper understanding of the presented data.
In Vitro Metabolic Stability in Liver Microsomes
The metabolic stability of the quinolone analogs was assessed using liver microsomes from both mice and humans. The general procedure is as follows:
-
Incubation: The test compound (1 µM) is incubated with liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.
-
Cofactor Addition: The reaction is initiated by the addition of NADPH-regenerating system (to support cytochrome P450-mediated metabolism).
-
Sampling: Aliquots are withdrawn at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in the aliquots is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the parent compound remaining.
-
Data Analysis: The half-life (t½) is calculated from the first-order decay plot of the compound concentration over time. Intrinsic clearance (CLint) can be calculated from the half-life and the microsomal protein concentration.[1]
In Vivo Efficacy in a Murine Malaria Model (Thompson Test)
The in vivo antimalarial efficacy of the quinolone analogs was evaluated using a Plasmodium berghei infection model in mice.
-
Infection: Mice are infected with P. berghei.
-
Treatment: A single oral dose of the test compound (e.g., 50 mg/kg) is administered to the mice.
-
Monitoring: Parasitemia (the percentage of red blood cells infected with the parasite) is monitored over a period of several days (e.g., 6 days) by microscopic examination of blood smears.
-
Efficacy Assessment: The reduction in parasitemia in the treated group is compared to that in an untreated control group to determine the efficacy of the compound.[2]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for establishing an in vitro-in vivo correlation for a novel chemical entity.
Caption: A generalized workflow for developing an in vitro-in vivo correlation (IVIVC).
References
Evaluating the Enantiomeric Purity of Chiral 6-methoxy-2,3-dihydro-1H-quinolin-4-one: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of chiral drug development. This guide provides a comprehensive comparison of three primary analytical techniques for evaluating the enantiomeric purity of the chiral ketone 6-methoxy-2,3-dihydro-1H-quinolin-4-one: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
This publication will delve into the principles of each method, present typical experimental protocols, and offer a comparative analysis of their performance based on data from related chiral compounds. While specific validated methods for this compound are not widely published, this guide provides robust starting points for method development and evaluation.
Method Comparison at a Glance
The choice of analytical technique for determining enantiomeric purity often depends on factors such as the required resolution, analysis speed, sample throughput, and the specific properties of the analyte. Chiral HPLC and SFC are chromatographic separation techniques that physically separate the enantiomers, while NMR spectroscopy with chiral solvating agents differentiates them in solution.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR with Chiral Solvating Agents |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase (typically CO2). | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Typical Resolution | Good to excellent, highly dependent on the choice of chiral stationary phase and mobile phase. | Often higher resolution and efficiency compared to HPLC due to the properties of supercritical fluids.[1] | Dependent on the choice of chiral solvating agent and the specific analyte protons being observed. |
| Analysis Time | Typically longer than SFC, ranging from several minutes to over an hour. | Generally faster than HPLC, often with analysis times of less than 10 minutes.[1] | Rapid, with data acquisition typically taking a few minutes per sample. |
| Solvent Consumption | Higher consumption of organic solvents. | Significantly lower organic solvent consumption, making it a "greener" technique.[2] | Minimal solvent usage, typically deuterated solvents for the NMR experiment. |
| Sample Throughput | Moderate, can be improved with ultra-high-performance systems (UHPLC). | High, well-suited for high-throughput screening. | High, especially with the use of autosamplers. |
| Method Development | Can be time-consuming due to the wide variety of columns and mobile phases. | Often faster method development due to the limited number of primary mobile phase components. | Requires screening of different chiral solvating agents and optimization of concentration and temperature. |
| Preparative Scale | Well-established for preparative separations. | Increasingly used for preparative separations due to ease of solvent removal. | Not applicable for preparative separation. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. The following sections provide generalized yet detailed methodologies for each technique, which can be adapted for the specific analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust technique for enantiomeric separation. The key to a successful separation is the selection of the appropriate chiral stationary phase (CSP). For quinolone-like structures, polysaccharide-based CSPs are often a good starting point.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV or photodiode array (PDA) detector
Typical Chromatographic Conditions:
| Parameter | Recommended Starting Conditions |
| Chiral Stationary Phase | Chiralpak® AD-H, Chiralcel® OD-H, or equivalent polysaccharide-based column (amylose or cellulose derivatives) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting point is 80:20 (v/v) hexane:isopropanol. For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is recommended. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 25 °C (can be varied to optimize separation) |
| Detection Wavelength | Determined by the UV absorbance maximum of this compound. |
| Injection Volume | 5 - 20 µL |
Method Validation Parameters (as per ICH guidelines):
-
Specificity (baseline resolution of enantiomers)
-
Linearity (over a range of concentrations)
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has gained popularity due to its speed, efficiency, and reduced environmental impact. It often provides orthogonal selectivity to HPLC.
Instrumentation:
-
SFC system with a CO2 pump and a modifier pump
-
Autosampler
-
Column oven
-
Back-pressure regulator
-
UV or PDA detector
Typical Chromatographic Conditions:
| Parameter | Recommended Starting Conditions |
| Chiral Stationary Phase | Similar to HPLC, polysaccharide-based CSPs such as Chiralpak® AD-3, AS-H, or IC are good starting points. |
| Mobile Phase | A mixture of supercritical CO2 and a modifier (e.g., methanol, ethanol, or isopropanol). A typical starting gradient is 5% to 40% modifier over 5-10 minutes. The addition of an additive (e.g., 0.1% diethylamine for basic compounds) to the modifier can improve peak shape. |
| Flow Rate | 2 - 4 mL/min |
| Outlet Pressure | 100 - 150 bar |
| Column Temperature | 35 - 40 °C |
| Detection Wavelength | Determined by the UV absorbance maximum of the analyte. |
| Injection Volume | 1 - 10 µL |
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This technique relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent, which results in separate signals in the NMR spectrum.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Experimental Procedure:
-
Sample Preparation: Prepare a solution of the racemic or enantioenriched this compound in a suitable deuterated solvent (e.g., CDCl3, C6D6).
-
CSA Selection: Choose an appropriate chiral solvating agent. For ketones, chiral alcohols such as (R)-(-)- or (S)-(+)-1-phenylethanol, or Pirkle's alcohol are often effective. Other options include chiral acids or lanthanide shift reagents.
-
Titration: Add the CSA to the NMR tube containing the analyte solution in incremental amounts, acquiring a 1H NMR spectrum after each addition.
-
Data Analysis: Monitor the chemical shifts of well-resolved protons of the analyte. The formation of diastereomeric complexes will cause the single peak for a given proton to split into two, with the separation between the peaks (Δδ) being indicative of the degree of chiral recognition. The enantiomeric excess (% ee) can be calculated from the integration of the two resolved signals.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Experimental workflow for chiral SFC analysis.
Caption: Experimental workflow for NMR analysis with a chiral solvating agent.
Concluding Remarks
The evaluation of enantiomeric purity is a non-negotiable step in the development of chiral pharmaceuticals. For this compound, both chiral HPLC and SFC present as powerful separation techniques, with SFC offering advantages in speed and sustainability. NMR spectroscopy with chiral solvating agents provides a rapid, non-separative alternative for determining enantiomeric excess. The choice of the optimal method will depend on the specific requirements of the analysis, including desired resolution, sample throughput, and available instrumentation. The protocols and comparative data presented in this guide serve as a valuable resource for initiating method development and making informed decisions for the robust analysis of this and other chiral quinolinone derivatives.
References
Head-to-Head Comparison: 6-methoxy-2,3-dihydro-1H-quinolin-4-one and Paclitaxel - An Analysis of Available Data
A direct head-to-head comparison of the anticancer properties of 6-methoxy-2,3-dihydro-1H-quinolin-4-one and the well-established chemotherapeutic agent paclitaxel is not feasible at this time. Extensive searches of scientific literature and patent databases have revealed a significant lack of publicly available data on the biological activity of this compound. While its synthesis is documented, there are no published studies detailing its cytotoxic effects on cancer cell lines, its mechanism of action, or any in vivo efficacy.
To provide a relevant comparative framework as requested, this guide will instead offer a comparison between paclitaxel and a class of compounds with a related chemical scaffold for which anticancer activity has been reported: 2,3-dihydroquinazolin-4(1H)-one derivatives . Certain analogues within this class have been investigated for their effects on tubulin polymerization, the same cellular process targeted by paclitaxel, making them a pertinent, albeit indirect, point of comparison.
This guide will therefore compare the known attributes of paclitaxel with those of representative 2,3-dihydroquinazolin-4(1H)-one tubulin inhibitors, drawing on available experimental data to illustrate the potential of this class of compounds in cancer research.
Section 1: Comparative Analysis of Paclitaxel and a Representative 2,3-Dihydroquinazolin-4(1H)-one Derivative
This section provides a comparative overview of the mechanism of action and cytotoxic activity of paclitaxel and a representative tubulin-targeting 2,3-dihydroquinazolin-4(1H)-one.
Mechanism of Action
Paclitaxel is a well-characterized mitotic inhibitor. Its primary mechanism involves binding to the β-tubulin subunit of microtubules, which are essential components of the cellular cytoskeleton. This binding stabilizes the microtubules, preventing their depolymerization. This disruption of normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death).
Certain 2,3-dihydroquinazolin-4(1H)-one derivatives have also been shown to interfere with microtubule function, although some act as tubulin polymerization inhibitors, contrasting with paclitaxel's stabilizing effect. For instance, some analogues have been found to bind to the colchicine binding site on tubulin, leading to microtubule destabilization. This also results in a G2/M cell cycle arrest and apoptosis.[1]
Signaling Pathway of Paclitaxel-Induced Apoptosis
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Signaling Pathway of a Tubulin-Inhibiting 2,3-Dihydroquinazolin-4(1H)-one
Caption: Mechanism of a tubulin-inhibiting quinazolinone.
Cytotoxicity Data
The following table summarizes the 50% growth inhibition (GI₅₀) values for paclitaxel and a representative 2,3-dihydroquinazolin-4(1H)-one derivative against various human cancer cell lines. It is important to note that the specific quinazolinone derivative is chosen as an example from a broader class of compounds and is not this compound.
| Compound | Cell Line | Cancer Type | GI₅₀ (µM) |
| Paclitaxel | MCF-7 | Breast | 0.002 - 0.01 |
| A549 | Lung | 0.003 - 0.015 | |
| HCT116 | Colon | 0.001 - 0.008 | |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one [1] | HT29 | Colon | <0.05 |
| U87 | Glioblastoma | <0.05 | |
| A2780 | Ovarian | <0.05 | |
| H460 | Lung | <0.05 | |
| BE2-C | Neuroblastoma | <0.05 |
Note: GI₅₀ values for paclitaxel can vary depending on the specific assay conditions and exposure time.
Section 2: Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of compounds like paclitaxel and quinazolinone derivatives.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (GI₅₀).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The compound of interest is serially diluted to various concentrations and added to the wells. A control group receives only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration relative to the control. The GI₅₀ value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for MTT Assay
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Methodology:
-
Cell Treatment: Cancer cells are treated with the compound at a specific concentration (e.g., its GI₅₀) for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is analyzed to generate a histogram showing the distribution of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in a particular phase indicates a cell cycle arrest at that point.
Conclusion
While a direct comparison between this compound and paclitaxel is not possible due to the absence of biological data for the former, this guide provides a comparative analysis using a structurally related class of compounds, the 2,3-dihydroquinazolin-4(1H)-ones. This illustrative comparison highlights that novel heterocyclic compounds can exhibit potent anticancer activity, sometimes through mechanisms that parallel those of established drugs like paclitaxel. The cytotoxicity data for certain 2,3-dihydroquinazolin-4(1H)-one derivatives are promising, with some showing sub-micromolar efficacy against a range of cancer cell lines.[1] Further research into the biological activities of this compound is necessary to determine its potential as a therapeutic agent and to enable a direct and meaningful comparison with existing cancer therapies.
References
Safety Operating Guide
Personal protective equipment for handling 6-methoxy-2,3-dihydro-1H-quinolin-4-one
Essential Safety and Handling Guide for 6-methoxy-2,3-dihydro-1H-quinolin-4-one
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Summary
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]
-
Eye Irritation: Can cause serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4][5][6]
-
Harmful in Contact with Skin: Prolonged or widespread skin contact may be harmful.[5][6]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary personal protective equipment for handling this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes and dust.[3] |
| Face Protection | Face shield | To be used in addition to goggles when there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator. | To prevent inhalation of the compound.[5][6] |
Safe Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.[5][6]
General Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by removing any unnecessary items and ensuring emergency equipment (eyewash station, safety shower) is accessible.
-
Weighing and Transfer:
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure the process is conducted in a fume hood.
-
-
Post-Handling:
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]
-
Keep away from incompatible materials.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][5][6] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][5][6] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][6] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5][6] |
Disposal Plan
-
Waste Generation: All materials contaminated with this compound, including disposable gloves, weighing paper, and empty containers, should be considered chemical waste.
-
Disposal Method: Dispose of contents and container in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant.[5][6] Do not allow the chemical to enter drains or waterways.[1]
Visual Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
